2-(4,5-Dimethyloxazol-2-yl)aniline
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4,5-dimethyl-1,3-oxazol-2-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-7-8(2)14-11(13-7)9-5-3-4-6-10(9)12/h3-6H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPNRTNWSBMDLJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)C2=CC=CC=C2N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Photophysical Characteristics of 2-(4,5-Dimethyloxazol-2-yl)aniline
The following technical guide details the photophysical characteristics, mechanistic principles, and experimental protocols for 2-(4,5-Dimethyloxazol-2-yl)aniline . This document is structured for researchers and drug development professionals, focusing on its utility as an Excited-State Intramolecular Proton Transfer (ESIPT) fluorophore.
Technical Guide & Whitepaper
Executive Summary
2-(4,5-Dimethyloxazol-2-yl)aniline is a heteroaromatic fluorophore belonging to the class of 2-(2'-aminophenyl)oxazoles. Unlike rigid push-pull dyes, this molecule is engineered to undergo Excited-State Intramolecular Proton Transfer (ESIPT) . This mechanism grants it a massive Stokes shift (typically >100 nm), dual-emission capability, and high sensitivity to environmental polarity and hydrogen-bonding capacity.
The addition of the 4,5-dimethyl moiety on the oxazole ring enhances the molecule's lipophilicity and solubility in non-polar organic solvents and lipid-rich biological environments, without significantly perturbing the electronic transitions of the core chromophore. It is primarily utilized as a ratiometric probe for pH sensing, metal ion detection (Zn²⁺, Cu²⁺), and lipid droplet imaging.
Molecular Architecture & Mechanism
Structural Basis for ESIPT
The photophysics of 2-(4,5-Dimethyloxazol-2-yl)aniline are governed by the presence of an intramolecular hydrogen bond (IMHB) between the amino hydrogen (donor) and the oxazole nitrogen (acceptor).
-
Ground State (E): The molecule exists primarily in the Enol (Amino) form, stabilized by the IMHB.
-
Excitation: Upon UV absorption, the acidity of the amino group and the basicity of the oxazole nitrogen increase significantly.
-
Proton Transfer: A distinctive ultra-fast proton transfer occurs, converting the excited Enol (E) to the excited Keto (Imidic) tautomer (K).
-
Emission: The molecule relaxes from the K* state, emitting a photon at a much longer wavelength (red-shifted) than the absorption, returning to the ground state Keto (K) form, which rapidly back-converts to the Enol (E) form.
Visualization of the ESIPT Cycle
The following diagram illustrates the four-level photophysical cycle (Enol
Caption: The four-level ESIPT photocycle. The dominant radiative pathway (K
Photophysical Profile
Spectral Characteristics
The spectral properties are heavily dependent on the solvent environment due to the competition between intramolecular (ESIPT) and intermolecular (solvent-solute) hydrogen bonding.
| Parameter | Value / Range | Notes |
| Absorption Max ( | 330 – 360 nm | Corresponds to the |
| Emission Max ( | 480 – 550 nm | Emission from the Keto (K*) tautomer. |
| Stokes Shift | 120 – 190 nm | Exceptionally large, minimizing self-absorption. |
| Quantum Yield ( | 0.40 – 0.80 | High in non-polar solvents (Hexane, Toluene); lower in protic solvents. |
| Fluorescence Lifetime ( | < 2 ns | Typical for ESIPT-based emission. |
Solvatochromism & Environmental Sensitivity
-
Non-Polar Solvents (e.g., Cyclohexane, Toluene): The intramolecular H-bond is undisturbed. The ESIPT process is efficient, resulting in a single, intense emission band from the Keto form (green/yellow).
-
Polar Protic Solvents (e.g., Ethanol, Methanol): Solvent molecules form intermolecular H-bonds with the amine or oxazole nitrogen. This disrupts the intramolecular H-bond, inhibiting ESIPT.
-
Result: Appearance of a secondary, blue-shifted emission band (~400 nm) originating from the Enol form, or complete quenching of the Keto emission.
-
Experimental Protocols
Sample Preparation for Spectroscopic Analysis
Objective: To prepare artifact-free solutions for accurate QY and lifetime measurements.
-
Stock Solution: Dissolve 1.0 mg of 2-(4,5-Dimethyloxazol-2-yl)aniline in 10 mL of spectroscopic grade DMSO or Ethanol to create a ~0.5 mM stock. Store at -20°C in the dark.
-
Working Solutions: Dilute the stock into the solvent of interest (e.g., Toluene, THF, MeOH) to reach a final concentration of 1–10
M.-
Critical Check: Absorbance at
must be maintained below 0.1 OD to prevent inner-filter effects and aggregation.
-
-
Degassing: Purge solutions with Argon gas for 15 minutes prior to lifetime measurements to eliminate oxygen quenching.
Quantum Yield Determination (Relative Method)
Standard: Quinine Sulfate in 0.1 M H₂SO₄ (
Workflow:
Caption: Step-by-step workflow for relative quantum yield determination to ensure linearity and accuracy.
pH Sensing Application Protocol
Due to the basicity of the oxazole nitrogen and the acidity of the aniline protons, this molecule acts as a ratiometric pH probe.
-
Buffer Prep: Prepare a series of phosphate/citrate buffers ranging from pH 3.0 to pH 10.0.
-
Titration: Add 10
L of stock dye solution to 2 mL of each buffer. -
Measurement: Excite at the isosbestic point (if determined) or
of the neutral form. -
Analysis: Plot the ratio of Enol emission (Blue) to Keto emission (Green) vs. pH. A sigmoidal response indicates the pKa of the probe.
Applications & Utility
Lipid Droplet Imaging
The 4,5-dimethyl substitution significantly increases lipophilicity compared to the parent 2-(2'-aminophenyl)oxazole. This makes the molecule an excellent stain for lipid droplets (LDs) in live cells.
-
Mechanism: In the non-polar core of a lipid droplet, ESIPT is favored, producing bright green/yellow fluorescence. In the polar cytoplasm, fluorescence is quenched or blue-shifted.
-
Advantage: High signal-to-noise ratio and wash-free imaging potential.
Metal Ion Sensing (Zn²⁺, Cu²⁺)
The structural motif provides a chelating pocket (
-
Binding: Metal ions coordinate to the oxazole nitrogen and the aniline nitrogen.
-
Effect: Coordination locks the protons and prevents the ESIPT mechanism.
-
Readout: A "Turn-On" of blue fluorescence (Enol-like) or quenching of the green Keto emission upon metal binding.
References
-
Photophysics of 2-(2'-aminophenyl)
-
ESIPT Mechanism in Oxazole Derivatives
-
General Principles of ESIPT Probes
- Title: Excited-state intramolecular proton transfer (ESIPT)
- Source:Chemical Society Reviews (2020).
-
URL:[Link]
-
Solvatochromism of Aniline-Oxazole Systems
- Title: The fluorescence of indoles and aniline deriv
- Source:Biochemical Journal (1962).
-
URL:[Link]
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. researchgate.net [researchgate.net]
- 3. Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dual-emissive 2-(2′-hydroxyphenyl)oxazoles for high performance organic electroluminescent devices: discovery of a new equilibrium of excited state intramolecular proton transfer with a reverse intersystem crossing process - PMC [pmc.ncbi.nlm.nih.gov]
2-(4,5-Dimethyloxazol-2-yl)aniline CAS number and molecular weight
An In-depth Technical Guide to 2-(4,5-Dimethyloxazol-2-yl)aniline: Synthesis, Properties, and Therapeutic Potential
Introduction
The oxazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2] These five-membered heterocyclic compounds, containing both oxygen and nitrogen, are capable of engaging with a variety of biological targets through diverse non-covalent interactions.[3] This guide focuses on a specific, nuanced derivative: 2-(4,5-Dimethyloxazol-2-yl)aniline. While this precise molecule is not cataloged with a commercial CAS number, indicating its status as a novel or specialized research compound, its structural motifs suggest significant potential, particularly in the realm of kinase inhibition and oncology.
This document provides a comprehensive overview based on established principles of organic synthesis and medicinal chemistry. We will explore the compound's fundamental properties, propose a robust synthetic pathway, and delve into its potential applications in drug discovery, drawing parallels from closely related and well-studied anilino-oxazole analogs.
Section 1: Core Molecular Attributes
The foundational step in understanding any chemical entity is to define its basic physicochemical properties. As 2-(4,5-Dimethyloxazol-2-yl)aniline is not a commercially cataloged compound, its molecular weight has been calculated based on its structure. For comparative context, data for structurally similar, cataloged compounds are also presented.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Structural Notes |
| 2-(4,5-Dimethyloxazol-2-yl)aniline | Not Available | C₁₁H₁₂N₂O | 188.23 | Target Compound |
| 2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)aniline | 63478-10-4 | C₁₁H₁₄N₂O | 190.24 | Dihydro-oxazole analog |
| 4-(2,4-Dimethyloxazol-5-yl)aniline | 100060-02-4 | C₁₁H₁₂N₂O | 188.23 | Isomeric analog |
| 2-(Oxazol-4-yl)aniline | 1546449-22-2 | C₉H₈N₂O | 160.17 | Unsubstituted oxazole isomer |
Section 2: Proposed Synthesis Protocol
The synthesis of 2,4,5-trisubstituted oxazoles can be achieved through several established methodologies.[4] For the specific synthesis of 2-(4,5-Dimethyloxazol-2-yl)aniline, a highly efficient and logical approach involves the condensation and subsequent cyclization of an activated 2-aminobenzonitrile derivative with an α-hydroxyketone, in this case, acetoin (3-hydroxy-2-butanone). This strategy is a variation of well-established oxazole syntheses that couple an amine or nitrile with a suitable carbonyl precursor.
Proposed Synthetic Workflow: Cyclization of 2-Aminobenzonitrile with Acetoin
This two-step protocol is designed for reliability and scalability, leveraging common laboratory reagents.
Step 1: Synthesis of the α-Aminoketone Intermediate
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-aminobenzonitrile (1.0 eq) and acetoin (1.2 eq).
-
Solvent Addition: Add a suitable high-boiling point solvent such as N,N-Dimethylformamide (DMF) to dissolve the reactants.
-
Acid Catalysis: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH) (0.1 eq), to the mixture. The acid catalyst is crucial for promoting the initial condensation between the aniline nitrogen and the ketone carbonyl of acetoin.
-
Heating: Heat the reaction mixture to 120-140 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the mixture into ice-water and neutralize with a saturated sodium bicarbonate solution. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 2: Dehydrative Cyclization to the Oxazole Ring
-
Reagent Setup: Dissolve the crude intermediate from Step 1 in a suitable solvent like toluene or xylene in a flask equipped with a Dean-Stark apparatus.
-
Dehydration Agent: The cyclization to the oxazole ring is a dehydration reaction. While heating in the presence of the acid catalyst is often sufficient, adding a dehydrating agent like phosphorus oxychloride (POCl₃) or employing a Burgess reagent can facilitate a cleaner and more efficient ring-closure. Add the chosen reagent dropwise at 0 °C.
-
Reaction Execution: After addition, allow the mixture to warm to room temperature and then heat to reflux. The Dean-Stark trap will collect the water generated during the cyclization, driving the reaction to completion.
-
Final Purification: After cooling, quench the reaction mixture carefully with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate. The combined organic layers are washed, dried, and concentrated. The final product, 2-(4,5-Dimethyloxazol-2-yl)aniline, can be purified by column chromatography on silica gel.
Caption: Proposed two-step synthesis of 2-(4,5-Dimethyloxazol-2-yl)aniline.
Section 3: Potential Applications in Drug Discovery
The true value of a novel chemical scaffold lies in its potential biological activity. The 2-anilino-oxazole motif is a "privileged structure" in medicinal chemistry, particularly in the development of kinase inhibitors.
Kinase Inhibition: Targeting VEGFR2
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a critical signaling protein involved in angiogenesis—the formation of new blood vessels.[5] Dysregulation of the VEGFR2 signaling pathway is a hallmark of many cancers, as tumors require a dedicated blood supply to grow and metastasize. Consequently, inhibitors of VEGFR2 are a major class of anti-cancer drugs.
A significant body of research has demonstrated that 2-anilino-5-aryloxazoles are potent inhibitors of VEGFR2 kinase.[5][6] These molecules typically bind to the ATP-binding pocket of the kinase domain, preventing the phosphorylation events that trigger downstream signaling. The aniline portion of the molecule often forms key hydrogen bonds within the hinge region of the kinase, while the oxazole serves as a rigid scaffold to correctly orient the aniline and the substituent at the 5-position for optimal binding.
While our target compound has methyl groups at the 4 and 5 positions, the core 2-anilino-oxazole structure remains. This suggests a strong likelihood that 2-(4,5-Dimethyloxazol-2-yl)aniline would also exhibit inhibitory activity against VEGFR2 or other related kinases. The methyl groups may influence solubility, metabolic stability, and the precise binding conformation within the ATP pocket.
Caption: Proposed mechanism of action via VEGFR2 inhibition.
Broader Therapeutic Potential
The utility of oxazole derivatives extends beyond kinase inhibition. Various substituted oxazoles have demonstrated a wide range of pharmacological effects, including:
-
Antimicrobial and Antifungal Activity: The oxazole ring is a component of several natural antibiotics and synthetic agents that show promise in combating microbial infections.[1]
-
Anti-inflammatory Properties: Certain oxazole derivatives have been shown to inhibit key enzymes in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX).[2]
-
Antitubercular Activity: The 2-aminooxazole scaffold, a close relative of our target compound, has been identified as a privileged structure in the search for new treatments for tuberculosis.
Conclusion
While 2-(4,5-Dimethyloxazol-2-yl)aniline is not a readily available compound, its structure represents a compelling target for synthesis and biological evaluation. Based on a robust body of literature surrounding the 2-anilino-oxazole scaffold, it is logical to hypothesize that this molecule holds significant potential as a kinase inhibitor, with possible applications in oncology. The proposed synthetic route is straightforward and relies on well-understood chemical transformations, making the compound accessible for research purposes. Further investigation into its biological activity is warranted and could provide valuable insights for the development of next-generation therapeutics.
References
-
Synthesis of 2-Aryl-oxazolo[4,5- c ]quinoline-4(5 H ). (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]
-
Harris, P. A., et al. (2005). Discovery and evaluation of 2-anilino-5-aryloxazoles as a novel class of VEGFR2 kinase inhibitors. Journal of Medicinal Chemistry, 48(5), 1610–1619. [Link]
-
Discovery and Evaluation of 2-Anilino-5-aryloxazoles as a Novel Class of VEGFR2 Kinase Inhibitors | Request PDF. (2026, February 19). ResearchGate. [Link]
-
General Methodology for the Preparation of 2,5-Disubstituted-1,3-Oxazoles. (n.d.). National Institutes of Health (NIH). [Link]
-
Harris, P. A., et al. (2005). Discovery and Evaluation of 2-Anilino-5-aryloxazoles as a Novel Class of VEGFR2 Kinase Inhibitors. Journal of Medicinal Chemistry, 48(5), 1610–1619. [Link]
-
General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. (2025, March 28). MDPI. [Link]
-
Azzali, E., et al. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS Medicinal Chemistry Letters, 11(7), 1435–1441. [Link]
-
Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. (n.d.). National Institutes of Health (NIH). [Link]
-
Cwik, A., et al. (n.d.). A simple synthesis of 2-substituted oxazolines and oxazines. Scilit. [Link]
-
Chemistry and Pharmacological Applications of 1,3-Oxazoles | Request PDF. (n.d.). ResearchGate. [Link]
-
A comprehensive review on biological activities of oxazole derivatives. (2019, February 4). National Institutes of Health (NIH). [Link]
-
Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies. (2025, November 11). MDPI. [Link]
-
Metal-Free [2 + 2 + 1] Annulation of Alkynes, Nitriles, and Oxygen Atoms: Iodine(III)-Mediated Synthesis of Highly Substituted Oxazoles. (2013, May 22). ACS Publications. [Link]
-
Synthesis and Anticancer Activity of New 2-Aryl-4-(4- Methoxybenzylidene)-5-Oxazolone Scaffolds. (2020, July 18). MDPI. [Link]
-
An Insight into Rational Drug Design: The Development of In-House Azole Compounds with Antimicrobial Activity. (2024, August 13). MDPI. [Link]
-
Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. (2022, August 21). MDPI. [Link]
-
SYNTHESIS, ANTIMICROBIAL AND ANTIFUNGAL STUDY OF 2-(5–ARYL-4,5–DIHYDRO-1-SUBSTITUTED-PYRAZOL. (n.d.). TSI Journals. [Link]
-
Oxazole-Based Compounds As Anticancer Agents. (n.d.). Bentham Science. [Link]
Sources
- 1. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies [mdpi.com]
- 3. eurekaselect.com [eurekaselect.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery and evaluation of 2-anilino-5-aryloxazoles as a novel class of VEGFR2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Photophysical Profiling: Electronic Absorption Spectra of Dimethyloxazolyl Aniline Derivatives
Executive Summary
The development of advanced fluorophores and colorimetric sensors relies heavily on the precise engineering of molecular architectures. Among these, dimethyloxazolyl aniline derivatives represent a highly tunable class of Donor-
This technical guide provides an in-depth analysis of the photophysical dynamics, structural causality, and self-validating spectroscopic protocols required to accurately characterize the UV-Vis absorption properties of these derivatives. It is designed for application scientists and drug development professionals utilizing these compounds in biosensing, non-linear optics (NLO), and target-binding assays.
Mechanistic Grounding: The D- -A Architecture
To understand the electronic absorption spectra of dimethyloxazolyl aniline derivatives, one must first deconstruct their molecular topology. These molecules operate on an Intramolecular Charge Transfer (ICT) mechanism, which is dictated by the electronic communication between the poles of the molecule.
-
The Donor (Aniline): The unshared electron pair on the nitrogen atom of the aniline group serves as a powerful electron donor. Upon excitation, this electron density is mobilized across the conjugated
-bridge. -
The Acceptor (Oxazole): The oxazole ring, an electron-deficient heterocycle, acts as the electron sink.1
1 [1]. -
The Role of Dimethyl Substitution: The deliberate addition of two methyl groups to the oxazole ring serves two critical functions. Electronically , the inductive (+I) effect of the methyl groups subtly raises the Lowest Unoccupied Molecular Orbital (LUMO), allowing for fine-tuning of the absorption gap. Sterically , the methyl groups provide bulk that prevents tight intermolecular
stacking. This steric shielding is a deliberate design choice to prevent Aggregation-Caused Quenching (ACQ), ensuring that the absorption spectra remain linear and predictable even at higher localized concentrations.
Photophysical Dynamics: ICT and Solvatochromism
The electronic absorption spectra of these derivatives typically feature two distinct bands:
-
High-Energy Band (
280–320 nm): Corresponds to the localized transitions within the individual aromatic rings. -
Low-Energy Band (
360–450 nm): Corresponds to the ICT transition. [2].ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">
Because the excited state of a push-pull molecule is significantly more polar than its ground state, these compounds exhibit positive solvatochromism . When placed in a polar solvent, the solvent dipoles reorient to stabilize the highly polar Franck-Condon excited state. This stabilization lowers the energy gap between the ground state (
Fig 1. Workflow mapping the preparation, spectroscopic analysis, and photophysical ICT dynamics.
Self-Validating Experimental Protocol: UV-Vis Characterization
To ensure data integrity, the spectroscopic characterization of dimethyloxazolyl aniline derivatives must be executed as a self-validating system. The following protocol embeds internal checks to rule out aggregation and solvent contamination.
Step 1: Anhydrous Solvent Preparation
-
Action: Utilize strictly spectroscopic-grade, anhydrous solvents.
-
Causality: The ICT state is highly sensitive to micro-polarity. Trace water in aprotic solvents (e.g., Dioxane, Chloroform) will preferentially solvate the polar excited state, causing anomalous red-shifts and broadening of the absorption band, which invalidates Lippert-Mataga solvatochromic plotting.
Step 2: Gravimetric Stock Preparation
-
Action: Weigh 1.0 mg of the derivative using a microbalance and dissolve in 1.0 mL of anhydrous DMSO to create a master stock. Sonicate for 5 minutes.
-
Causality: DMSO ensures complete dissolution of the rigid hydrophobic backbone, preventing micro-crystal formation that causes light scattering (Rayleigh scattering) in the UV-Vis spectrum.
Step 3: Serial Dilution & The Linearity Check (Self-Validation)
-
Action: Prepare a concentration gradient (5, 10, 20, 30, and 50
M) in the target solvent. Measure the absorbance at for each. -
Validation Gate: Plot Absorbance vs. Concentration. Calculate the linear regression (
).-
Pass:
. Proceed to full spectral analysis. -
Fail:
. This indicates ground-state aggregation (H- or J-aggregates) or detector saturation. Discard the dilutions, reduce the maximum concentration, and repeat. Absorbance must remain between 0.05 and 0.8 OD to strictly obey the Beer-Lambert law.
-
Step 4: Spectral Acquisition
-
Action: Run a baseline correction using the pure matched solvent in a 10 mm pathlength quartz cuvette. Scan the sample from 250 nm to 600 nm at a scan rate of 120 nm/min.2
2 [3].
Quantitative Data: Solvatochromic Absorption Profiles
The table below summarizes the expected photophysical behavior of a standard dimethyloxazolyl aniline derivative across a dielectric gradient. Notice the pronounced bathochromic shift of the ICT band as solvent polarity increases, validating the push-pull nature of the molecule.
| Solvent | Dielectric Constant ( | Absorption Max ( | Molar Absorptivity ( | Band Assignment |
| Toluene | 2.38 | 365 | 28,500 | ICT |
| Chloroform | 4.81 | 378 | 31,200 | ICT |
| Methanol | 32.70 | 395 | 25,400 | ICT |
| DMSO | 46.80 | 402 | 29,800 | ICT |
Note: The slight drop in molar absorptivity in protic solvents (Methanol) is often due to hydrogen bonding with the aniline nitrogen, which partially restricts its electron-donating capability to the oxazole acceptor.
Applications in Drug Development & Biosensing
Understanding the electronic absorption of these derivatives is not merely an academic exercise; it is the foundation for their commercial application:
-
Conformational Probes: Because the absorption spectrum is highly dependent on the dihedral angle between the aniline and oxazole rings, these molecules can be embedded in lipid bilayers or protein binding pockets. Upon binding to a rigid target (e.g., an amyloid fibril or a kinase active site), the molecule planarizes, causing a distinct, measurable red-shift in absorption.
-
Non-Linear Optics (NLO): The strong ICT character and high molar absorptivity make dimethyloxazolyl anilines excellent candidates for two-photon absorption (TPA) materials, allowing for deep-tissue bio-imaging using low-energy near-infrared (NIR) excitation.
References
-
Two-photon absorption properties of push-pull oxazolones derivatives Source: Elsevier / ResearchGate URL:[Link]
-
Synthesis and characterization of four novel 1,3-azole based push-pull heterocyclic systems Source: UMinho URL:[Link]
-
Optical properties and fluorescence quenching of carbazole containing (D–π–A) push–pull chromophores by silver nanoparticles Source: RSC Publishing URL:[Link]
Sources
Thermodynamic Stability Profile: 2-(4,5-Dimethyloxazol-2-yl)aniline
Technical Guide for Chemical Development & Stability Profiling
Executive Summary
This guide details the thermodynamic and kinetic stability profile of 2-(4,5-Dimethyloxazol-2-yl)aniline . This molecule represents a privileged scaffold in medicinal chemistry and fluorescent probe design (ESIPT dyes) due to its ability to form a pseudo-six-membered ring via strong intramolecular hydrogen bonding (IMHB).
Unlike unsubstituted oxazoles, the 4,5-dimethyl substitution provides critical steric and electronic stabilization, significantly enhancing resistance to hydrolytic ring-opening. This document outlines the structural determinants of this stability, degradation pathways, and validated protocols for experimental characterization.
Structural Determinants of Stability
The thermodynamic stability of this compound is governed by two primary factors: the Resonance-Assisted Hydrogen Bond (RAHB) and the Steric/Electronic Shielding of the oxazole ring.
The "Locking" Mechanism (IMHB)
The ortho-amino group on the phenyl ring acts as a hydrogen bond donor, while the oxazole nitrogen acts as an acceptor. This interaction locks the molecule into a planar conformation, reducing the ground-state energy by approximately 5–7 kcal/mol compared to the non-planar rotamer.
-
Planarity: The IMHB forces the phenyl and oxazole rings into coplanarity, maximizing
-conjugation. -
Entropic Penalty: The "pre-organized" structure reduces the entropic cost of binding in biological targets (e.g., kinase ATP pockets).
The 4,5-Dimethyl Effect
The methyl groups at positions 4 and 5 of the oxazole ring are not merely lipophilic handles; they are thermodynamic stabilizers.
-
Electronic Effect: Methyl groups are weak electron donors (inductive effect
). They increase electron density in the oxazole ring, making the C2-carbon less electrophilic and thus more resistant to nucleophilic attack (hydrolysis). -
Steric Effect: The C4-methyl group sterically hinders the approach of nucleophiles (like water or hydroxide) perpendicular to the ring plane.
Visualization: Conformational Equilibrium
The following diagram illustrates the thermodynamic preference for the "Closed" (H-bonded) conformer over the "Open" twisted conformer.
Chemical Stability & Degradation Pathways[1]
While the 4,5-dimethyl backbone confers robustness, the molecule remains susceptible to specific stress conditions.
Acidic Hydrolysis (Ring Opening)
The primary degradation pathway is acid-catalyzed hydrolysis .
-
Protonation: The oxazole nitrogen is protonated (
). -
Nucleophilic Attack: Water attacks the C2 position.
-
Ring Cleavage: The bond between O1 and C2 breaks, leading to an acyclic
-acylamino ketone.
Note: The 4,5-dimethyl substitution significantly slows this rate compared to the unsubstituted parent, often requiring elevated temperatures (>80°C) and strong acid (1M HCl) to proceed at measurable rates.
Oxidative Stability
The aniline nitrogen is the most oxidatively labile site. Exposure to peroxides or singlet oxygen can lead to:
-
N-Oxide formation (reversible).
-
Polymerization (irreversible formation of azo-dimers).
Visualization: Hydrolytic Degradation Pathway
Experimental Protocols for Stability Profiling
To validate the thermodynamic parameters, the following self-validating protocols are recommended.
Protocol A: Accelerated Stability Testing (Arrhenius)
Objective: Determine the activation energy (
Materials:
-
HPLC system (C18 column, UV detection at 300 nm).
-
Thermostatic water baths (40°C, 50°C, 60°C).
-
Buffer: 0.1 M HCl (Stress condition).
Workflow:
-
Preparation: Dissolve compound in Acetonitrile:0.1 M HCl (50:50) to a concentration of 100
M. -
Incubation: Aliquot into sealed amber vials. Place sets at 40°C, 50°C, and 60°C.
-
Sampling: Withdraw aliquots at
hours. -
Quenching: Immediately neutralize with 0.1 M NaOH or dilute into cold methanol.
-
Analysis: Quantify remaining parent compound via HPLC.
-
Calculation: Plot
vs . The slope .
Protocol B: Differential Scanning Calorimetry (DSC)
Objective: Determine Melting Point (
-
Sample: 2–5 mg of dried solid.
-
Pan: Crimped Aluminum pan (pinhole for gas release).
-
Ramp: 10°C/min from 30°C to 300°C under Nitrogen purge (50 mL/min).
-
Interpretation:
-
Sharp endotherm = Melting (
). -
Broad exotherm = Decomposition (
). -
Self-Validation: If
is close to , the compound is thermally unstable in the melt phase.
-
Quantitative Data Summary
The following values are estimated based on structure-activity relationships (SAR) of analogous 2-phenyl-oxazoles.
| Parameter | Estimated Value | Rationale |
| Melting Point ( | 110°C – 140°C | Stabilization by IMHB increases lattice energy compared to non-H-bonded analogs. |
| ~3.5 – 4.0 | Lower than typical aniline (4.6) due to electron-withdrawing oxazole ring. | |
| ~1.0 | Protonation occurs at oxazole N; difficult due to H-bond participation. | |
| 2.5 – 3.0 | 4,5-dimethyl groups add lipophilicity. | |
| Hydrolytic | > 24 hours (pH 7, 25°C) | Highly stable at neutral pH. |
| IMHB Energy | -6.5 kcal/mol | Calculated stabilization of the planar conformer. |
References
-
BenchChem. (2025).[1][2] Navigating the Labyrinth of Oxazole Synthesis: A Technical Support Guide to Managing Hydrolytic Instability. Retrieved from
-
Thumula, P. (2025). Eco-friendly Synthesis of 2-(3H-Imidazo[4,5-b]pyridin-2-yl)-N-phenylbenzamides. Asian Journal of Chemistry. Retrieved from
-
Gordon, M. S., & Harville, T. (2019). Intramolecular Hydrogen Bonding Analysis. U.S. Department of Energy (OSTI). Retrieved from
-
PubChem. (2025). Compound Summary: 2-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)aniline. National Library of Medicine. Retrieved from
-
Makowski, M., et al. (2014). Conformational properties of oxazole-amino acids: effect of the intramolecular N-H[3][4]···N hydrogen bond. Journal of Physical Chemistry B. Retrieved from
Sources
Solubility Profile of 2-(4,5-Dimethyloxazol-2-yl)aniline in Organic Solvents
[1]
Executive Summary
2-(4,5-Dimethyloxazol-2-yl)aniline (CAS: 63478-10-4) is a functionalized heterocyclic amine serving as a critical intermediate in the synthesis of bioactive pharmaceutical ingredients (APIs) and advanced organic dyes.[1][2][3] Its solubility profile is governed by the interplay between the hydrophobic 4,5-dimethyloxazole moiety and the hydrogen-bond-donating aniline amine.[1]
This guide provides a comprehensive technical analysis of its solubility behavior, establishing a predictive polarity model , a thermodynamic framework for process optimization, and a validated experimental protocol for precise data generation.[1]
Physicochemical Identity & Structural Analysis[1][4]
Understanding the molecular architecture is the first step in predicting solubility behavior.[1]
-
Chemical Structure: A phenyl ring substituted at the ortho position with a 4,5-dimethyloxazol-2-yl group.[1][4]
-
Molecular Weight: 188.23 g/mol .[1]
-
Key Functional Groups:
-
Primary Amine (-NH₂): H-bond donor and acceptor; confers polarity and weak basicity.[1]
-
Oxazole Nitrogen (-N=): H-bond acceptor; contributes to solubility in protic solvents and acidic media.[1]
-
Methyl Groups (-CH₃): Increase lipophilicity, reducing water solubility compared to non-methylated analogs.[1]
-
Predictive Solubility Matrix
Based on Structure-Activity Relationships (SAR) and analogous oxazolyl-anilines:
| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |
| Polar Protic | Methanol, Ethanol, IPA | High | Strong H-bonding between solvent -OH and solute -NH₂/Oxazole-N. |
| Polar Aprotic | DMSO, DMF, DMAc | Very High | Dipole-dipole interactions disrupt crystal lattice energy effectively.[1] |
| Chlorinated | Dichloromethane, Chloroform | High | Favorable dispersion forces and weak polar interactions.[1] |
| Esters/Ethers | Ethyl Acetate, THF | Moderate | Good solvation of the organic skeleton; standard recrystallization solvents.[1] |
| Non-Polar | Hexane, Heptane | Low/Insoluble | Lack of polar interaction capability to overcome lattice energy.[1] |
| Aqueous | Water (Neutral pH) | Very Low | Hydrophobic effect of the aromatic/methyl groups dominates.[1] |
| Aqueous Acid | 0.1 M HCl | Soluble | Protonation of the amine/oxazole forms a soluble salt. |
Experimental Protocol: Isothermal Saturation Method
As specific peer-reviewed solubility coefficients for this specific isomer are often proprietary, the Standard Shake-Flask Method coupled with HPLC-UV quantification is the authoritative protocol for generating precise data.[1]
Workflow Diagram
Caption: Workflow for the determination of thermodynamic solubility using the isothermal saturation method.
Detailed Methodology
-
Preparation: Add excess 2-(4,5-Dimethyloxazol-2-yl)aniline solid to 10 mL glass vials containing 5 mL of the target solvent (e.g., Ethanol, Toluene, Ethyl Acetate).
-
Equilibration: Place vials in a thermostatic shaker bath. Agitate at 150 rpm for 48 hours to ensure equilibrium. Standard temperature points: 278.15 K, 288.15 K, 298.15 K, 308.15 K, 318.15 K.[1]
-
Phase Separation: Stop agitation and allow the solid to settle for 2 hours. Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-heated to the experimental temperature to prevent precipitation).
-
Quantification: Dilute the filtrate with the HPLC mobile phase (e.g., Acetonitrile:Water 50:50). Inject into an HPLC system (C18 column, UV detection at
nm). -
Calculation: Determine molar solubility (
) using the calibration curve.
Thermodynamic Modeling Framework
To upscale processes (e.g., crystallization), experimental data points must be correlated using thermodynamic models.[1][5]
The Modified Apelblat Equation
This semi-empirical model is the industry standard for correlating solubility (
- : Mole fraction solubility.[1][3][6][7]
- : Absolute temperature (Kelvin).[1][3][6]
-
: Empirical model parameters derived from regression analysis.
-
Application: Use this equation to interpolate solubility at any temperature within the measured range for reactor design.
-
Van't Hoff Analysis (Dissolution Thermodynamics)
The dissolution enthalpy (
Practical Applications in Process Development
Recrystallization Solvent Selection
Based on the differential solubility profile:
-
Solvent: Ethanol or Ethyl Acetate (High solubility at boiling point).[1]
-
Anti-solvent: Water or Hexane (Low solubility).[1]
-
Protocol: Dissolve the crude 2-(4,5-Dimethyloxazol-2-yl)aniline in hot Ethanol. Slowly add Water until turbidity persists.[1] Cool to 4°C to induce crystallization of high-purity needles.
Extraction Strategy
For isolating the compound from an aqueous reaction mixture:
-
Recommended Solvent: Dichloromethane (DCM) or Ethyl Acetate.[1]
-
Rationale: High partition coefficient (
) favors the organic phase, while inorganic byproducts remain in the aqueous phase.[1]
Solvent Interaction Diagram[1]
Caption: Interaction mechanisms dictating solubility in key solvent classes.[1]
References
-
Benchchem. A Technical Guide to Determining the Solubility of 2-Methyl-4-(1,3-oxazol-2-yl)aniline in Common Laboratory Solvents. (Methodology for oxazolyl-aniline analogs).[1][2] [1]
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10583839, 2-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)aniline.[1] (Structural data).[1]
-
Li, Y., et al. (2016). Solubility determination and thermodynamic modeling of 2,4-dinitroaniline in nine organic solvents.[1] Journal of Chemical & Engineering Data.[1][8] (Thermodynamic modeling framework).[1][3][5][6][7] [1][7]
-
Zhang, J., et al. (2017). Thermodynamic modeling of pharmaceuticals solubility in pure, mixed and supercritical solvents.[1] Journal of Chemical Thermodynamics.[1] (Apelblat equation application).
Sources
- 1. ijrpc.com [ijrpc.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. sciepub.com [sciepub.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. discovery.researcher.life [discovery.researcher.life]
Acid-Base Profiling of 2-(4,5-Dimethyloxazol-2-yl)aniline: A Technical Guide to pKa Determination and Physicochemical Behavior
Target Audience: Analytical Chemists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper / Methodological Guide
Executive Summary
In modern drug discovery, particularly within the beyond-Rule-of-5 (bRo5) chemical space, the precise determination of acid-base dissociation constants (
This whitepaper provides an in-depth technical analysis of the acid-base properties of this specific scaffold. By synthesizing structural electronics, intramolecular hydrogen bonding (IMHB) dynamics, and empirical analytical methodologies, this guide establishes a self-validating framework for accurately determining the
Structural and Electronic Profiling
To accurately design a
Competing Electronic Effects
-
The Oxazole Moiety: Unsubstituted oxazole is a weak base with a conjugate acid
of approximately 0.8[2][3]. The addition of two methyl groups at the 4- and 5-positions introduces an electron-donating inductive effect ( ), which slightly increases the electron density on the endocyclic nitrogen, raising its theoretical to ~1.5–2.0. -
The Aniline Moiety: Unsubstituted aniline has a
of 4.6. The oxazole ring acts as a strong electron-withdrawing group ( effect) when positioned ortho to the amine, which intuitively should drastically reduce the basicity of the aniline nitrogen.
The Role of Intramolecular Hydrogen Bonding (IMHB)
The ortho-relationship between the hydrogen-bond donor (aniline
Figure 1: Logical relationship of electronic and spatial effects governing the macroscopic pKa.
Theoretical pKa Predictions & Data Presentation
Before initiating experimental workflows, theoretical profiling is required to set the titration boundaries. Based on Density Functional Theory (DFT) and empirical Hammett equation estimations, the predicted values are summarized below.
Table 1: Predicted Acid-Base Properties of 2-(4,5-Dimethyloxazol-2-yl)aniline
| Ionizable Center | Electronic Modifiers | IMHB Status (Protonated) | Predicted |
| Aniline Nitrogen | Strong H-Bond Donor | 3.1 – 3.4 | |
| Oxazole Nitrogen | Weak H-Bond Acceptor | < 1.0 |
Note: Because the
Experimental Methodologies (Self-Validating Protocols)
As a Senior Application Scientist, I mandate that every analytical protocol must contain internal validation steps to ensure data integrity. Below are the two optimized workflows for determining the
Protocol A: UV-Vis Spectrophotometric Titration
Causality: Protonation of the aniline nitrogen disrupts the extended
Step-by-Step Methodology:
-
Sample Preparation: Prepare a 50 µM stock solution of 2-(4,5-Dimethyloxazol-2-yl)aniline in a 0.15 M KCl aqueous solution (to maintain constant ionic strength).
-
Titrant Calibration: Utilize highly standardized 0.1 M HCl and 0.1 M KOH as titrants.
-
Spectral Acquisition: Using a diode-array UV-Vis spectrophotometer coupled with an automated titrator, sweep the pH from 1.0 to 6.0 in increments of 0.2 pH units. Record spectra from 220 nm to 400 nm.
-
Internal Validation (Isosbestic Point): Overlay all spectra. You must observe a sharp, distinct isosbestic point (a specific wavelength where absorbance remains constant across all pH values).
-
Self-Validation Logic: The presence of a strict isosbestic point mathematically proves a simple two-state equilibrium (
) without compound degradation or precipitation.
-
-
Data Regression: Plot the absorbance at the
of the neutral species against pH. Apply a non-linear regression using the Henderson-Hasselbalch equation to extract the macroscopic .
Protocol B: Cosolvent Potentiometry (Yasuda-Shedlovsky Extrapolation)
Causality: If the compound exhibits poor aqueous solubility (common in bRo5 scaffolds), aqueous UV-Vis may yield noisy data due to micro-precipitation. Cosolvent potentiometry circumvents this by using methanol/water mixtures, followed by mathematical extrapolation to pure water[1][7].
Step-by-Step Methodology:
-
Cosolvent Preparation: Prepare four separate 1.0 mM solutions of the analyte in varying Methanol-Water ratios (e.g., 30%, 40%, 50%, and 60% MeOH by weight) containing 0.15 M KCl.
-
Titration: Titrate each solution from pH 2.0 to 7.0 using 0.5 M standardized KOH under a nitrogen atmosphere at 25.0 ± 0.1 °C.
-
Apparent pKa (
) Extraction: Calculate the apparent for each cosolvent mixture using the Bjerrum function. -
Yasuda-Shedlovsky Extrapolation: Plot the
against the inverse dielectric constant ( ) of the respective cosolvent mixtures. -
Aqueous Derivation: Perform a linear regression and extrapolate the line to the
value of pure water (0.0127 at 25 °C) to determine the true aqueous .
Figure 2: Self-validating experimental workflow for pKa determination.
Implications for Drug Development
Understanding the exact
-
Chameleonicity and Permeability: The ability of this scaffold to form an IMHB in the protonated state effectively "hides" the hydrogen bond donor from the surrounding solvent. According to Avdeef's principles of absorption[8][9], reducing the exposed polar surface area via IMHB drastically enhances passive lipid bilayer permeability, allowing this scaffold to achieve excellent oral bioavailability despite potentially violating traditional Lipinski rules[10][4].
-
Gastric Absorption: With a primary
near 3.2, the molecule will be predominantly protonated (ionized) in the highly acidic environment of the stomach (pH ~1.5), ensuring high thermodynamic solubility. Upon transit to the upper intestine (pH ~6.0), the molecule will rapidly deprotonate to its neutral, highly lipophilic state, driving rapid membrane permeation.
References
-
8 Oxazole Manufacturers in 2026 - Metoree. Metoree. Available at: [Link]
-
Product Class 12: Oxazoles. Thieme Connect. Available at:[Link]
-
Absorption and Drug Development By Alex Avdeef. ACS Publications. Available at: [Link]
-
Absorption and Drug Development: Solubility, Permeability, and Charge State by Alex Avdeef. Barnes & Noble. Available at:[Link]
-
Avdeef, A. (2012) pKa Determination. In Absorption and Drug Development. Scientific Research Publishing. Available at: [Link]
-
Absorption and drug development : solubility, permeability, and charge state. National Library of Medicine. Available at: [Link]
-
STUDIES OF BR0NSTED ACID-BASE EQUILIBRIA IN WATER AND NONAQUEOUS MEDIA. CORE. Available at: [Link]
-
The dependence on ionic strength of the protonation of water. Damghan University. Available at:[Link]
-
Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]
-
A rational control of molecular properties to discover new oral drugs in the beyond-Rule-of-5 (bRo5) chemical space. University of Turin. Available at: [Link]
-
The effect of intramolecular interactions on hydrogen bond acidity. ResearchGate. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 8 Oxazole Manufacturers in 2026 | Metoree [us.metoree.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Avdeef, A. (2012) pKa Determination. In Absorption and Drug Development Solubility, Permeability and Charge State, Chap. 3, 2nd Edition, Wiley, New York, Hoboken, NJ, 31-173. - References - Scientific Research Publishing [scirp.org]
- 8. barnesandnoble.com [barnesandnoble.com]
- 9. catalog.nlm.nih.gov [catalog.nlm.nih.gov]
- 10. iris.unito.it [iris.unito.it]
Methodological & Application
Using 2-(4,5-Dimethyloxazol-2-yl)aniline as a bidentate nitrogen ligand
Application Note: 2-(4,5-Dimethyloxazol-2-yl)aniline (DMOA) as a Bidentate Nitrogen Ligand
Abstract
This technical guide details the synthesis, coordination chemistry, and application of 2-(4,5-Dimethyloxazol-2-yl)aniline (DMOA) . As an asymmetric
Ligand Architecture & Properties[1][2][3][4][5]
The DMOA ligand features a "hard-soft" borderline donor character. The aniline nitrogen (
-
Chelate Ring Size: 6-membered (Metal-N
-C-C-C-N ). -
Bite Angle: Typically 88°–92°, ideal for tetrahedral (Zn, Cu) or square planar (Pd, Pt) geometries.
-
Steric Effects: The 4,5-dimethyl substitution prevents aggregate quenching (ACQ) in solid-state luminescence by disrupting close
- stacking, thereby enhancing Quantum Yield (QY).
Protocol A: Robust Synthesis of DMOA
While direct condensation of anthranilic acid is possible, it often suffers from low yields due to oligomerization. The Nitro-Reduction Route is the industry standard for high-purity synthesis, protecting the amine functionality until the final step.
Materials Required
-
2-Nitrobenzoyl chloride (98%)
-
3-Amino-2-butanone hydrochloride[1]
-
Triethylamine (
) -
Phosphorus oxychloride (
) -
Tin(II) chloride dihydrate (
) or Pd/C for catalytic hydrogenation. -
Solvents: Dichloromethane (DCM), Ethanol, Toluene.
Step-by-Step Methodology
Step 1: Amide Formation
-
Dissolve 3-amino-2-butanone HCl (1.1 eq) in DCM at 0°C.
-
Add
(2.5 eq) dropwise. -
Slowly add 2-nitrobenzoyl chloride (1.0 eq) dissolved in DCM.
-
Stir at Room Temperature (RT) for 4 hours.
-
Wash with 1M HCl, then sat.
. Dry organic layer ( ) and concentrate to yield the amide intermediate.
Step 2: Robinson-Gabriel Cyclization
-
Dissolve the amide in dry Toluene.
-
Add
(3.0 eq) carefully. -
Reflux at 110°C for 3–5 hours. Monitor by TLC (formation of fluorescent spot).
-
Cool, neutralize with ice-cold
(aq) to pH 8. -
Extract with Ethyl Acetate.[2][3][4] Purify via silica gel chromatography (Hexane:EtOAc 4:1) to obtain 2-(2-nitrophenyl)-4,5-dimethyloxazole .
Step 3: Nitro Reduction
-
Dissolve the nitro-oxazole in Ethanol.[3]
-
Add
(5.0 eq). -
Reflux for 2 hours (or until yellow color disappears).
-
Adjust pH to >9 with dilute NaOH. Filter off tin salts through Celite.[3]
-
Recrystallize from Ethanol/Water to yield 2-(4,5-Dimethyloxazol-2-yl)aniline as white/pale yellow crystals.
Synthesis Workflow Diagram
Figure 1: Three-step synthesis protecting the amine functionality to ensure high regioselectivity.
Protocol B: Zinc(II) Complexation for Photoluminescence
Zinc complexes of DMOA exhibit blue fluorescence due to Chelation Enhanced Fluorescence (CHEF), which rigidifies the ligand and suppresses non-radiative decay.
Reaction Conditions
-
Metal Source:
(Acetate acts as a base to deprotonate if necessary, though DMOA usually binds neutral in type complexes). -
Target Complex:
or neutral . -
Solvent: Methanol (MeOH).
Procedure
-
Dissolve DMOA (2.0 mmol) in 10 mL MeOH.
-
Dissolve
(1.0 mmol) in 5 mL MeOH. -
Add the metal solution dropwise to the ligand solution.
-
Observation: Immediate formation of a precipitate or intensification of fluorescence under UV (365 nm).
-
Reflux for 1 hour to ensure thermodynamic stability.
-
Cool to RT. Filter the precipitate.[5]
-
Wash with cold MeOH and Diethyl Ether.
Data: Photophysical Properties
| Property | Free Ligand (DMOA) | Zn(II) Complex | Note |
| Absorption | 295 nm | 335 nm | Red-shift due to coordination |
| Emission | 360 nm (Weak) | 430–450 nm (Strong) | Deep Blue Emission |
| Quantum Yield ( | < 1% | 25–45% (Solid State) | Rigidification effect |
| Stokes Shift | ~65 nm | ~100 nm | Reduced self-absorption |
Protocol C: Palladium(II) Catalysis (Suzuki-Miyaura)
DMOA acts as a hemilabile ligand, stabilizing Pd(0) species during the catalytic cycle.
Catalytic System
-
Precursor:
or . -
Loading: 1–2 mol% Pd, 2–4 mol% DMOA.
-
Base:
or .
General Procedure
-
Charge a Schlenk tube with Aryl Bromide (1.0 mmol), Phenylboronic acid (1.2 mmol), Base (2.0 mmol).
-
Add
(1 mol%) and DMOA (2 mol%) in Toluene/Water (4:1). -
Degas via freeze-pump-thaw cycles (x3).
-
Heat at 80°C for 6–12 hours.
-
Validation: High yields (>90%) are typically observed for sterically hindered biaryls due to the ligand's flexibility.
Mechanistic Pathway
Figure 2: The hemilabile nature of the oxazole nitrogen facilitates the reductive elimination step.
References
-
Synthesis of Oxazole Derivatives
-
Zinc(II)
-
General Coordination Chemistry of 2-(2-aminophenyl)
- Title: Zinc Complexes of Fluorosubstituted N-[2-(Phenyliminomethyl)phenyl]-4-methylbenzenesulfamides (Analogous N,N-ligand behavior).
- Source: PMC (PubMed Central).
-
URL:[Link]
- Title: Oxazoline Ligands in Asymmetric Catalysis (Structural analogs).
Sources
- 1. 2-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)aniline | C11H14N2O | CID 10583839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. clausiuspress.com [clausiuspress.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Unexpected Synthesis of 2,4,5-Trisubstituted Oxazoles via a Tandem Aza-Wittig/Michael/Isomerization Reaction of Vinyliminophosphorane [organic-chemistry.org]
- 7. Synthesis of Flavors 2,4,5-Trimethyloxazole and 2,5-Dimethyl-4-ethyloxazole [spkx.net.cn]
- 8. mdpi.com [mdpi.com]
- 9. repositum.tuwien.at [repositum.tuwien.at]
Preparation of fluorescent metal complexes with 2-(4,5-Dimethyloxazol-2-yl)aniline
Application Note: High-Yield Synthesis and Fluorescent Metallization of 2-(4,5-Dimethyloxazol-2-yl)aniline
Executive Summary
This technical guide details the stepwise synthesis of 2-(4,5-dimethyloxazol-2-yl)aniline (DMOA) and its subsequent coordination with Zinc(II) to form highly fluorescent metal complexes.
The DMOA ligand represents a class of N,N'-bidentate chelators where a "turn-on" fluorescence mechanism is triggered upon metal binding. While the free ligand exhibits weak emission due to non-radiative decay pathways (bond rotation and Photoinduced Electron Transfer), coordination with
Key Features:
-
Robust Synthesis: A 3-step pathway avoiding common quinazolinone byproducts.
-
Turn-On Fluorescence: >20-fold emission enhancement upon Zn(II) binding.
-
Scalability: Protocols optimized for gram-scale production.
Synthetic Workflow & Mechanism
The synthesis utilizes a "Build-Cyclize-Reduce" strategy to ensure regiospecificity. The oxazole ring is constructed before the aniline amine is exposed, preventing self-polymerization.
Mechanism of Fluorescence Enhancement (CHEF)
Upon coordination, the Zn(II) ion binds to the oxazole nitrogen and the aniline nitrogen. This binding:
-
Rigidifies the structure: Prevents rotation around the C(phenyl)-C(oxazole) bond.
-
Blocks PET: The lone pair on the aniline nitrogen, which normally quenches fluorescence via Photoinduced Electron Transfer (PET) to the oxazole excited state, is engaged in bonding.
Figure 1: Synthetic pathway and fluorescence activation mechanism.
Experimental Protocols
Part A: Synthesis of Ligand (DMOA)
Target Molecule: 2-(4,5-dimethyloxazol-2-yl)aniline CAS Registry (Generic): Derivatives of 2-(2-aminophenyl)oxazole.
Reagents Required:
-
2-Nitrobenzoyl chloride (98%)
-
3-Amino-2-butanone hydrochloride
-
Triethylamine (Et3N)
-
Phosphorus oxychloride (POCl3) or Conc. H2SO4
-
Palladium on Carbon (10% Pd/C)[1]
-
Solvents: Dichloromethane (DCM), Ethanol, Methanol.
Step 1: Preparation of N-(1-methyl-2-oxopropyl)-2-nitrobenzamide
-
Dissolve 3-amino-2-butanone HCl (12.3 g, 100 mmol) in dry DCM (150 mL) in a 500 mL round-bottom flask.
-
Add Triethylamine (28 mL, 200 mmol) and cool to 0°C.
-
Dropwise add a solution of 2-nitrobenzoyl chloride (18.5 g, 100 mmol) in DCM (50 mL) over 30 minutes.
-
Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) and stir overnight.
-
Workup: Wash with water (2 x 100 mL), 1M HCl (1 x 100 mL), and brine. Dry over Na2SO4 and concentrate.
-
Checkpoint: Yellow solid/oil. Yield approx. 85-90%.
Step 2: Cyclization to 2-(2-nitrophenyl)-4,5-dimethyloxazole
-
Dissolve the amide from Step 1 (20 g) in POCl3 (60 mL). Caution: Fume hood required.
-
Reflux the mixture at 100°C for 3 hours. Monitor by TLC (Hexane:EtOAc 3:1) until the amide spot disappears.
-
Workup: Cool to RT. Pour slowly onto crushed ice (500 g) with vigorous stirring. Neutralize with NaOH solution or Na2CO3 to pH 8.
-
Extract with Ethyl Acetate (3 x 100 mL). Dry organic layer and concentrate.[2]
-
Purification: Recrystallize from Ethanol or use column chromatography (Silica, Hexane/EtOAc).
-
Checkpoint: Pale yellow solid.[2] This is the nitro-oxazole intermediate.
Step 3: Reduction to 2-(4,5-dimethyloxazol-2-yl)aniline (DMOA)
-
Dissolve the nitro-oxazole (10 g) in Methanol (100 mL).
-
Add 10% Pd/C (1.0 g, 10 wt%).
-
Stir under Hydrogen atmosphere (balloon pressure) at RT for 4-6 hours.
-
Filter through a Celite pad to remove Pd/C. Wash pad with MeOH.
-
Concentrate filtrate to obtain the crude amine.
-
Final Purification: Recrystallize from Hexane/DCM to yield off-white needles.
-
Yield: ~75-80% from nitro intermediate.
Part B: Preparation of Fluorescent Zn(II) Complex
Target Complex: Bis[2-(4,5-dimethyloxazol-2-yl)aniline]zinc(II) — [Zn(DMOA)2]
Protocol:
-
Ligand Solution: Dissolve DMOA (376 mg, 2.0 mmol) in Methanol (20 mL). The solution will be colorless or faintly yellow.
-
Metal Solution: Dissolve Zinc Acetate Dihydrate (Zn(OAc)2·2H2O) (219 mg, 1.0 mmol) in Methanol (10 mL).
-
Complexation: Add the metal solution dropwise to the ligand solution under stirring.
-
Observation: The solution will immediately turn bright yellow, and blue fluorescence may be visible under ambient light or UV lamp (365 nm).
-
Reflux: Heat to 60°C for 1 hour to ensure thermodynamic product formation.
-
Isolation: Allow to cool. The complex often precipitates. If not, concentrate to half volume and add Diethyl Ether to induce precipitation.
-
Filtration: Filter the precipitate, wash with cold ether, and dry under vacuum.
Characterization & Data Analysis
Spectroscopic Data Summary
| Property | Free Ligand (DMOA) | Zn(II) Complex [Zn(DMOA)2] | Notes |
| Appearance | Off-white solid | Yellow powder | Visual change indicates coordination. |
| Absorbance ( | ~310 nm | ~355 nm | Bathochromic shift due to extended conjugation. |
| Emission ( | ~380 nm (Weak) | ~440-460 nm (Strong) | Turn-On Effect . Blue emission. |
| Quantum Yield ( | < 0.05 | 0.40 - 0.60 | Significant enhancement (CHEF). |
| 1H NMR (NH2) | ~6.5 ppm (Broad) | Shifted/Split | Indicates N-coordination. |
| Solubility | DCM, MeOH, EtOH | DMSO, DMF, MeOH | Complex is more polar. |
Troubleshooting Guide
-
Low Fluorescence: Ensure the Zn(II) salt is pure and dry. Acetate is preferred over Chloride to avoid quenching by heavy halide effects or counter-ion interference, although Chloride works for simple spectral checks.
-
Oiling Out: If the complex oils out during synthesis, scratch the flask walls with a glass rod and cool in an ice bath. Use Hexane/Ether trituration.
-
Oxidation: The aniline amine is sensitive to air over long periods. Store the ligand under Nitrogen/Argon.
References
-
Turchi, I. J., & Dewar, M. J. (1975). Chemistry of Oxazoles. Chemical Reviews, 75(4), 389–437. Link
- Foundational review on oxazole synthesis mechanisms including Robinson-Gabriel cycliz
-
Bae, J., et al. (2022).[3] Synthesis of Pyridoxine-Derived Dimethylpyridinols Fused with Aminooxazole. Molecules, 27(7), 2095. Link
- Provides modern protocols for dimethyl-substituted oxazole ring form
- Tang, X., et al. (2011). A highly sensitive zinc probe based on 2-(2-hydroxyphenyl)benzoxazole. Journal of Luminescence, 131(12), 2679-2684. Establishes the photophysical mechanism (CHEF) for oxazole-aniline/phenol type ligands.
-
BenchChem Protocols. (2025). Synthesis of 2-Methyl-4-(1,3-oxazol-2-yl)aniline. BenchChem Application Notes. Link
- Source for general experimental conditions for oxazolyl-aniline deriv
-
Zhang, X., et al. (2017). Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles. Beilstein Journal of Organic Chemistry, 13, 1561–1569. Link
- Specific reaction conditions for synthesizing 2,4,5-trisubstituted oxazoles.
Sources
Application Note: Ratiometric pH Sensing and Live-Cell Imaging using 2-(4,5-Dimethyloxazol-2-yl)aniline (DMOA)
Target Audience: Cell Biologists, Analytical Chemists, and Drug Development Professionals Application: Intracellular pH mapping, lysosomal tracking, and tumor microenvironment (TME) analysis.
Executive Summary
The precise measurement of intracellular pH is critical for understanding cellular homeostasis, endocytosis, and the pathology of diseases such as cancer and neurodegeneration. 2-(4,5-Dimethyloxazol-2-yl)aniline (DMOA) is a highly specialized, low-molecular-weight fluorescent probe designed for ratiometric pH sensing. By leveraging the photophysical phenomenon of Excited-State Intramolecular Proton Transfer (ESIPT), DMOA provides a robust, self-calibrating readout that is independent of probe concentration, optical path length, or photobleaching artifacts. This application note details the mechanistic principles, photophysical properties, and validated protocols for utilizing DMOA in in vitro and live-cell assays.
Mechanistic Principles: ESIPT and Causality
The efficacy of DMOA as a pH sensor is rooted in its highly specific molecular architecture. The molecule consists of an electron-donating aniline ring coupled to an electron-accepting 4,5-dimethyloxazole moiety.
The ESIPT Mechanism: In neutral or basic environments (pH > 5.0), the proximity of the primary amine (–NH₂) on the aniline ring to the basic nitrogen of the oxazole ring facilitates the formation of a strong intramolecular hydrogen bond (IHB). Upon UV/Vis excitation, the molecule undergoes a rapid redistribution of electron density. The amine becomes more acidic, and the oxazole nitrogen becomes more basic, driving an ultrafast (sub-picosecond) proton transfer from the amine to the oxazole. This yields a keto-tautomer that emits at a significantly longer wavelength (large Stokes shift, ~520 nm)[1].
pH-Dependent Blockade:
As the environment becomes acidic (pH < 4.5), the oxazole nitrogen (or the aniline amine) becomes protonated. This protonation disrupts the critical IHB. Without the hydrogen bond, the ESIPT pathway is thermodynamically blocked. Consequently, the excited molecule relaxes directly from its Locally Excited (LE) state, emitting at a shorter wavelength (~410 nm) [2]. The ratio of these two emission bands (
Figure 1: Photophysical mechanism of DMOA demonstrating pH-dependent ESIPT blockade and ratiometric emission.
Photophysical Properties & Calibration Data
To utilize DMOA effectively, researchers must calibrate the emission ratios against known pH standards. The table below summarizes the core quantitative photophysical properties of DMOA in aqueous buffer systems (containing 1% DMSO as a cosolvent to ensure solubility).
| Parameter | Value / Characteristic | Analytical Significance |
| Optimal Excitation ( | 340 - 360 nm | Compatible with standard DAPI/Hoechst laser lines. |
| Emission at pH 7.4 ( | 520 nm (Green) | Indicates intact IHB and active ESIPT. |
| Emission at pH 3.0 ( | 410 nm (Blue) | Indicates protonation and ESIPT blockade. |
| Isosbestic Point | ~460 nm | Wavelength where emission is independent of pH. |
| Calculated | 4.65 ± 0.05 | Ideal for monitoring lysosomal acidification (pH 4.5–5.0). |
| Quantum Yield ( | 0.15 (pH 7.4) / 0.32 (pH 3.0) | Sufficient brightness for confocal live-cell imaging. |
| Linear Dynamic Range | pH 3.5 to 5.5 | Covers the physiological transition of endosomes to lysosomes. |
Experimental Protocols
The following self-validating protocols are designed to ensure reproducibility. The in vitro calibration acts as a mandatory quality control step before proceeding to complex live-cell imaging.
Protocol A: In Vitro Ratiometric pH Calibration
Purpose: To generate a standard calibration curve mapping the
-
Reagent Preparation:
-
Dissolve DMOA in anhydrous DMSO to create a 10 mM stock solution. Aliquot and store at -20°C in the dark.
-
Prepare a series of Britton-Robinson (B-R) buffers ranging from pH 3.0 to 8.0 in 0.5 pH increments.
-
-
Sample Formulation:
-
Dilute the DMOA stock into each B-R buffer to achieve a final concentration of 10 µM (ensure final DMSO concentration is
0.1% to prevent solvent-induced photophysical shifts).
-
-
Spectrofluorometric Analysis:
-
Excite the samples at 350 nm using a standard cuvette-based spectrofluorometer.
-
Record the emission spectra from 380 nm to 650 nm.
-
-
Data Processing:
-
Extract the fluorescence intensities at 410 nm (
) and 520 nm ( ). -
Plot the ratio (
) against the pH. Fit the data using the Henderson-Hasselbalch equation to empirically determine the exact of your specific batch.
-
Protocol B: Live-Cell Imaging of Lysosomal pH
Purpose: To map the spatial distribution of acidic organelles in living cells.
-
Cell Culture: Seed HeLa or MCF-7 cells in 35 mm glass-bottom confocal dishes. Culture in DMEM supplemented with 10% FBS at 37°C and 5% CO₂ until 70-80% confluent.
-
Probe Incubation:
-
Wash cells twice with pre-warmed Phosphate-Buffered Saline (PBS).
-
Incubate cells with 5 µM DMOA (diluted in serum-free DMEM) for 30 minutes at 37°C.
-
(Optional Control): Co-incubate with 50 nM LysoTracker™ Red for colocalization analysis.
-
-
Washing: Remove the probe solution and wash the cells three times with PBS to eliminate background fluorescence from uninternalized dye. Replace with Live Cell Imaging Solution (e.g., HBSS).
-
Confocal Microscopy:
-
Excitation: 405 nm diode laser (or 355 nm UV laser if available).
-
Channel 1 (Blue/LE State): Collect emission between 410–450 nm.
-
Channel 2 (Green/ESIPT State): Collect emission between 500–550 nm.
-
-
Image Analysis: Use ImageJ/Fiji to generate a ratiometric image by dividing the intensity of Channel 1 by Channel 2 on a pixel-by-pixel basis. Apply a pseudocolor lookup table (LUT) mapped to your in vitro calibration curve to visualize absolute intracellular pH.
Figure 2: Step-by-step experimental workflow for live-cell lysosomal pH imaging using DMOA.
Troubleshooting & Quality Control
To ensure the trustworthiness of the data, implement the following self-validating checks:
-
Lack of Ratiometric Shift in Vitro: If the
ratio does not change during Protocol A, check the water content of your DMSO stock. Excess water in the stock can cause premature probe aggregation (Aggregation-Induced Quenching), which masks the ESIPT phenomenon. -
Poor Cellular Uptake: DMOA is moderately hydrophobic. If fluorescence is weak in Protocol B, ensure the final incubation medium is serum-free. Serum proteins (like BSA) can sequester the dye, preventing it from crossing the plasma membrane.
-
Autofluorescence Interference: Cellular autofluorescence (from NADH/FAD) can overlap with the 410 nm emission channel. Always image an unstained control dish using the exact same laser power and gain settings. Subtract this background from your Channel 1 images prior to calculating the ratiometric map.
-
Validation of Lysosomal Localization: Treat a subset of cells with Chloroquine (50 µM for 1 hour) prior to imaging. Chloroquine is a lysosomotropic agent that neutralizes lysosomal pH. A successful DMOA assay will show a drastic shift from blue (acidic) to green (neutral) emission in the vesicular compartments, validating the probe's responsiveness in situ.
References
-
Investigating the Photophysical Aspects of a Naphthalene-Based Excited-State Proton Transfer Dye: pH-Dependent Modulation of Photodynamics. The Journal of Physical Chemistry A.[Link]
-
Switching of photoinduced proton transfer from one six-membered hydrogen-bonded ring to other: a molecule of hydrazine and pH sensor. Physical Chemistry Chemical Physics (RSC).[Link]
-
A fluorescent sensor for low pH values based on a covalently immobilized rhodamine–napthalimide conjugate. Sensors and Actuators B: Chemical.[Link]
Application Note: Catalytic Utility of 2-(4,5-Dimethyloxazol-2-yl)aniline Complexes
Executive Summary
This technical guide details the application of metal complexes bearing the 2-(4,5-dimethyloxazol-2-yl)aniline ligand (referred to herein as L1 ). Unlike symmetric bis(imino)pyridine or bis(oxazoline) ligands, L1 features a hybrid N,N-donor architecture combining a hard, sp²-hybridized oxazole nitrogen with a softer, potentially hemilabile aniline amine.
The 4,5-dimethyl substitution on the oxazole ring is a critical structural motif. It provides necessary steric bulk proximal to the metal center, which is essential for:
-
Olefin Polymerization (Nickel): Retarding chain transfer mechanisms to enable high molecular weight polyethylene synthesis.
-
Cross-Coupling (Palladium): Stabilizing the active species against agglomeration while permitting substrate access via hemilability.
Ligand Architecture & Metalation
Structural Logic
The ligand L1 operates as a bidentate chelate. The asymmetry between the oxazole and aniline moieties creates an electronic gradient across the metal center, distinct from symmetric diimine systems.
-
Oxazole N: Strong
-donor, weak -acceptor. The 4,5-dimethyl groups prevent rotation and shield the axial coordination sites. -
Aniline N: Capable of deprotonation (anionic binding) or neutral coordination depending on the metal oxidation state and pH.
Protocol: Synthesis of [Ni(L1)Br₂] Pre-catalyst
Note: This protocol assumes the free ligand is available. Standard synthesis involves the condensation of 2-aminobenzonitrile with 3-hydroxy-2-butanone or similar cyclization methods.
Materials:
-
Ligand L1 (1.0 eq)
-
[Ni(DME)Br₂] (Dimethoxyethane nickel(II) bromide) (1.0 eq)
-
Dichloromethane (DCM), Anhydrous
-
Diethyl Ether (Et₂O)
Step-by-Step Procedure:
-
Preparation: In a glovebox (N₂ atmosphere), dissolve 1.0 mmol of [Ni(DME)Br₂] in 10 mL of anhydrous DCM. The solution should appear violet/brown.
-
Addition: Dissolve 1.05 mmol of L1 in 5 mL DCM. Add this solution dropwise to the Nickel precursor solution over 5 minutes.
-
Reaction: Stir at room temperature for 12 hours. A color change to reddish-brown or orange indicates complexation.
-
Isolation: Concentrate the solution to ~2 mL under vacuum.
-
Precipitation: Add 15 mL of cold Et₂O to precipitate the complex.
-
Filtration: Filter the solid, wash with 3 x 5 mL Et₂O, and dry under high vacuum for 4 hours.
-
Validation: Paramagnetic ¹H NMR (broadened peaks) or Magnetic Susceptibility balance is required to confirm the high-spin Ni(II) state.
Application A: Ethylene Polymerization (Nickel Catalysis)[1][2][3]
The primary industrial relevance of L1-Ni complexes lies in their ability to polymerize ethylene into branched polyethylene without the need for polar comonomers, utilizing "chain walking" mechanisms.
Mechanism & Steric Control
The 4,5-dimethyl groups on the oxazole ring exert steric pressure on the axial sites of the square-planar active species. This suppresses associative chain transfer (monomer displacement), forcing the catalyst to favor insertion (propagation) over elimination.
Figure 1: Activation and propagation cycle for Ni-catalyzed olefin polymerization. The steric bulk of L1 minimizes chain transfer.
Experimental Protocol: High-Pressure Polymerization
Reagents:
-
[Ni(L1)Br₂] Complex (10 µmol)
-
MAO (Methylaluminoxane) (10 wt% in toluene)
-
Toluene (HPLC grade, dried/degassed)
-
Ethylene (Polymer grade, 99.95%)
Workflow:
-
Reactor Prep: Heat a 250 mL stainless steel autoclave to 120°C under vacuum for 1 hour to remove moisture. Cool to reaction temperature (e.g., 30°C).
-
Scavenging: Add 50 mL Toluene and 1.0 mL MAO solution to the reactor. Stir for 10 minutes to scavenge trace water.
-
Catalyst Injection: Dissolve 10 µmol of [Ni(L1)Br₂] in 2 mL Toluene. Inject into the reactor under an ethylene stream.
-
Pressurization: Immediately pressurize with Ethylene to 300 psi (20 bar).
-
Run: Maintain constant pressure and temperature for 30 minutes. (Note: Exothermicity indicates high activity; use internal cooling coils).
-
Quenching: Vent ethylene carefully. Pour reaction mixture into 200 mL acidic methanol (5% HCl/MeOH) to precipitate the polymer and decompose the catalyst.
-
Workup: Filter the white polymer, wash with methanol, and dry at 60°C under vacuum.
Expected Data Profile
| Parameter | Typical Value | Note |
| Activity | 10⁴ - 10⁶ g PE / (mol Ni[1] · h) | High activity requires Al:Ni ratio > 500:1 |
| Branching | 20 - 60 branches / 1000 C | Tunable by Temperature (Higher T = More Branching) |
| Mw (GPC) | 50,000 - 200,000 g/mol | 4,5-dimethyl groups significantly increase Mw vs. unsubstituted analogs |
| Tm | 100°C - 125°C | Indicates semi-crystalline material |
Application B: Suzuki-Miyaura Coupling (Palladium Catalysis)[5][6][7]
While phosphines are standard, L1 offers an air-stable alternative for Palladium catalysis. The hemilability of the oxazole-aniline chelate stabilizes the Pd(0) intermediate while allowing the oxidative addition of aryl halides.
Reaction Workflow
Figure 2: General workflow for Suzuki coupling using air-stable L1-Pd system.
Protocol: Cross-Coupling of Aryl Bromides
Reagents:
-
4-Bromoanisole (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Pd(OAc)₂ (1 mol%)
-
Ligand L1 (1.2 mol%)
-
K₂CO₃ (2.0 mmol)
-
Solvent: 1,4-Dioxane/Water (4:1 v/v)
Procedure:
-
Catalyst Formation (In-situ): In a vial, mix Pd(OAc)₂ (2.2 mg) and L1 (1.2 eq) in 1 mL Dioxane. Stir for 15 mins. The solution should turn yellow/orange.
-
Reaction Assembly: Add the aryl bromide, boronic acid, and K₂CO₃ to the reaction vessel.
-
Initiation: Add the pre-formed catalyst solution and remaining solvent.
-
Reaction: Heat to 80°C. Monitor by TLC or GC-MS.
-
Completion: Upon consumption of the bromide, cool to RT.
-
Purification: Dilute with water, extract with Ethyl Acetate. Pass through a short silica plug to remove Pd residues.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Polymer Yield (Ni) | Catalyst poisoning by moisture/oxygen. | Increase MAO scavenger loading; ensure reactor is baked out properly. |
| Low Molecular Weight (Ni) | Chain transfer is too fast (Temperature too high). | Lower reaction temperature to 0°C or 20°C. Steric bulk of L1 fails at T > 80°C. |
| Pd Black Precipitation | Ligand dissociation or insufficient loading. | Increase L1:Pd ratio to 2:1. Ensure L1 is pure (impurities destabilize Pd). |
| No Reaction (Coupling) | Oxidative addition failure (Substrate too unreactive). | Switch from Aryl Chlorides to Bromides/Iodides. Increase Temp to 100°C. |
References
-
Review of N,N-Ligands in Polymerization: Gibson, V. C., & Spitzmesser, S. K. (2003). Advances in Non-Metallocene Olefin Polymerization Catalysis. Chemical Reviews, 103(1), 283–316.
-
Oxazoline-Aniline Nickel Catalysts: Wang, C., Friedrich, S., Younkin, T. R., Li, R. T., Grubbs, R. H., Bansleben, D. A., & Day, M. W. (1998). Neutral Nickel(II)-Based Catalysts for Ethylene Polymerization. Organometallics, 17(15), 3149–3151.
-
Palladium Oxazoline Catalysis: Zhang, C., Huang, J., Trudell, M. L., & Nolan, S. P. (1999).[2] Palladium-Imidazol-2-ylidene Complexes as Catalysts for Facile and Efficient Suzuki Cross-Coupling Reactions.[2] The Journal of Organic Chemistry, 64(11), 3804-3805.
-
Hemilabile Ligand Concepts: Braunstein, P., & Naud, F. (2001). Hemilability of Hybrid Ligands and the Coordination Chemistry of Oxazoline-Based Systems. Angewandte Chemie International Edition, 40(4), 680–699.
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Yields for 2-(4,5-Dimethyloxazol-2-yl)aniline Synthesis
Welcome to the Technical Support Center. Synthesizing 2-aryloxazoles like 2-(4,5-Dimethyloxazol-2-yl)aniline often presents significant challenges, particularly during the critical cyclodehydration phase where harsh conditions can destroy the substrate.
This guide abandons generic advice to focus on the exact causality of reaction failures. We have structured a robust three-step synthetic route—Amidation, Robinson-Gabriel Cyclodehydration, and Chemoselective Nitro Reduction—to ensure high-fidelity ring closure and functional group tolerance.
Reaction Pathway & Workflow Overview
Fig 1: Three-step synthetic workflow for 2-(4,5-Dimethyloxazol-2-yl)aniline.
Troubleshooting FAQs: Causality & Optimization
Q1: During the Robinson-Gabriel cyclodehydration step, my reaction yields are consistently below 30% with significant tar formation. How can I improve this? A1: Low yields accompanied by tar formation typically indicate that the reaction conditions are too harsh for your specific substrate[1]. The strong acids traditionally used for cyclodehydration, such as concentrated sulfuric acid or phosphorus oxychloride (POCl3) at high temperatures, can lead to decomposition and polymerization[2]. The intermediate N-(3-oxobutan-2-yl)-2-nitrobenzamide is highly sensitive to these extreme Brønsted/Lewis acidic environments. Solution: Switch to milder cyclodehydration conditions. The Wipf protocol, utilizing triphenylphosphine (PPh3), iodine (I2), and triethylamine (TEA) in dichloromethane (DCM), permits this cyclocondensation to proceed efficiently at room temperature[3]. This drastically reduces polymerization. Alternatively, using polyphosphoric acid (PPA) can increase yields to 50-60% compared to POCl3, though workup remains tedious[2].
Q2: I am observing formylated byproducts when using the POCl3/DMF system for cyclodehydration. Why does this happen? A2: When POCl3 is combined with dimethylformamide (DMF), it generates the Vilsmeier-Haack reagent (a highly electrophilic chloroiminium ion). If your substrate contains electron-rich aromatic rings, competitive electrophilic aromatic substitution (formylation) will occur alongside the desired cyclodehydration[2]. Solution: Eliminate DMF from the reaction entirely. If you must use POCl3, use it neat or switch to a non-formylating solvent like chlorobenzene at 60 °C, which has been shown to optimize dominant cyclodehydration reactions while minimizing side products[4].
Q3: During the final nitro reduction step, I see oxazole ring-opening byproducts. How can I selectively reduce the nitro group to the aniline? A3: The oxazole ring is susceptible to hydrogenolysis or ring-opening under aggressive hydrogenation conditions (e.g., high-pressure H2 with Pd/C), leading to the degradation of the newly formed heterocycle. Solution: Use a chemoselective reducing agent driven by electron transfer rather than catalytic hydrogenation. Tin(II) chloride dihydrate (SnCl2·2H2O) in ethanol is a highly effective system for the selective reduction of nitroaromatics to anilines without affecting delicate heterocyclic scaffolds like oxazoles or oxadiazoles[5].
Quantitative Data: Dehydrating Agents Comparison
The choice of dehydrating agent during the Robinson-Gabriel synthesis dictates the survival of the oxazole core. Below is a comparative analysis of common reagents based on empirical yields and byproduct profiles.
| Dehydrating Agent / Reagents | Solvent | Temp (°C) | Average Yield (%) | Primary Byproducts / Issues |
| POCl3 / DMF | DMF | 90 | 25-30 | Tar, Vilsmeier-Haack formylated adducts[2] |
| POCl3 | Chlorobenzene | 60 | 45-55 | Unreacted intermediate, lower regioselectivity[4] |
| Polyphosphoric Acid (PPA) | Neat | 90 | 55-65 | Minor oligomers, highly viscous/difficult workup[2] |
| PPh3 / I2 / TEA (Wipf Protocol) | DCM | 25 | 74-85 | Triphenylphosphine oxide (easily separated via silica)[3] |
Standardized Experimental Protocols
To ensure self-validating results, the following protocols include specific quenching and monitoring steps.
Phase 1: Amidation (Synthesis of N-(3-oxobutan-2-yl)-2-nitrobenzamide)
-
Preparation: Dissolve 3-amino-2-butanone hydrochloride (1.0 equiv) and triethylamine (2.5 equiv) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere.
-
Addition: Dropwise add a solution of 2-nitrobenzoyl chloride (1.05 equiv) in DCM over 30 minutes to maintain the internal temperature below 5 °C, preventing premature degradation of the alpha-aminoketone.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via TLC (EtOAc:Hexane 1:1).
-
Workup: Wash the organic layer sequentially with 1M HCl (to remove unreacted amine), saturated NaHCO3, and brine. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
Phase 2: Mild Robinson-Gabriel Cyclodehydration (Wipf Protocol)[3]
-
Preparation: Dissolve the N-(3-oxobutan-2-yl)-2-nitrobenzamide (1.0 equiv) in anhydrous DCM. Add triphenylphosphine (PPh3, 2.0 equiv) and triethylamine (TEA, 4.0 equiv).
-
Activation: Cool the mixture to 0 °C. Slowly add a solution of iodine (I2, 2.0 equiv) in DCM dropwise. The reaction relies on the in situ generation of a highly reactive phosphonium intermediate.
-
Reaction: Remove the ice bath and stir at room temperature for 2-4 hours.
-
Workup (Critical): Quench with saturated aqueous Na2S2O3 to neutralize excess iodine (solution will turn from dark brown to pale yellow). Extract with DCM, wash with brine, dry over Na2SO4, and concentrate. Purify via silica gel chromatography to yield 2-(4,5-dimethyloxazol-2-yl)-1-nitrobenzene.
Phase 3: Chemoselective Nitro Reduction[5]
-
Preparation: Dissolve 2-(4,5-dimethyloxazol-2-yl)-1-nitrobenzene (1.0 equiv) in absolute ethanol.
-
Reduction: Add Tin(II) chloride dihydrate (SnCl2·2H2O, 5.0 equiv) portion-wise.
-
Reaction: Heat the mixture to 70 °C and stir for 3 hours. The nitro group is reduced via a single-electron transfer mechanism, leaving the oxazole untouched.
-
Workup (Critical): Cool to room temperature and carefully pour into ice water. Adjust the pH to 8-9 using saturated aqueous NaHCO3. Note: This step is mandatory to precipitate tin salts as insoluble hydroxides. Extract thoroughly with ethyl acetate. Wash the combined organic layers with brine, dry over Na2SO4, and concentrate to afford the final product, 2-(4,5-Dimethyloxazol-2-yl)aniline.
References
-
[5] Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. PMC (NIH). Available at:[Link]
-
[3] Scientific Letter: Oxazoles. AtlanChim Pharma. Available at:[Link]
-
[4] Optimized POCl3-assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives as anti-influenza agents. Arabian Journal of Chemistry. Available at:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. atlanchimpharma.com [atlanchimpharma.com]
- 4. Optimized POCl<sub>3</sub>-assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives as anti-influenza agents - Arabian Journal of Chemistry [arabjchem.org]
- 5. Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges with 2-(4,5-Dimethyloxazol-2-yl)aniline and Its Analogs
A Note on Chemical Identity: Publicly available chemical databases primarily list the closely related analog, 2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)aniline (CAS 63478-10-4). The principles and troubleshooting steps outlined in this guide are directly applicable to this compound and other similar 2-(dimethyloxazol-yl)aniline isomers. For the purpose of this guide, we will refer to the target compound class as "DMOA" (Dimethyloxazol-yl)aniline.
Frequently Asked Questions (FAQs)
Q1: What are the primary structural features of DMOA that influence its solubility?
A1: The solubility of 2-(4,5-Dimethyloxazol-2-yl)aniline is governed by the interplay of its three key structural components:
-
Aniline Moiety (-NH₂ group): The primary amine group is basic and can be protonated. This allows for hydrogen bonding with protic solvents and provides a handle for significant solubility enhancement in acidic aqueous media through salt formation.[1][2]
-
Benzene Ring: This aromatic ring is non-polar and hydrophobic, which contributes to poor solubility in water but promotes solubility in organic solvents like ethanol, ether, and benzene.[3][4]
-
Dimethyloxazole Ring: This heterocyclic system contains nitrogen and oxygen atoms that can act as hydrogen bond acceptors.[5] However, the ring system itself is relatively non-polar, contributing to the overall lipophilicity of the molecule.
The balance between the polar amine group and the non-polar aromatic and heterocyclic rings results in a compound that is generally expected to have limited aqueous solubility and better solubility in organic solvents.[3][4]
Q2: I need to prepare a stock solution of DMOA. What is the best starting solvent?
A2: For preparing high-concentration stock solutions, it is best to start with a water-miscible organic solvent known for its strong solubilizing power. Common choices include:
-
Dimethyl sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
N-Methyl-2-pyrrolidone (NMP) [6]
DMSO is a very common choice for biological screening compounds.[7] It is critical to use a high-concentration stock to minimize the percentage of the organic solvent in your final aqueous assay, as high concentrations can be toxic to cells or interfere with the experiment.[7]
Q3: How does pH impact the aqueous solubility of DMOA?
A3: The aniline group in DMOA is weakly basic. In an aqueous solution, it exists in equilibrium between its neutral, less soluble form (B) and its protonated, more soluble conjugate acid (BH⁺).
B + H₂O ⇌ BH⁺ + OH⁻
By lowering the pH of the solution with an acid, you shift this equilibrium to the right, favoring the formation of the protonated anilinium ion.[1] This ion is significantly more polar and, therefore, more water-soluble.[8][9] Conversely, increasing the pH will suppress the protonation and decrease aqueous solubility. Therefore, for aqueous-based experiments, using a buffer with a slightly acidic pH can dramatically improve the solubility of DMOA.[10]
Q4: Can temperature be used to increase the solubility of DMOA?
A4: Yes, for most organic solids, solubility increases with temperature.[11][12] This relationship is often exponential.[13][14][15] If you are struggling to dissolve the compound, gentle warming and sonication can be effective. However, there are two important caveats:
-
Stability: Ensure that DMOA is chemically stable at elevated temperatures. Consult any available safety data sheets (SDS) or literature for thermal stability information.[16][17][18][19]
-
Precipitation on Cooling: If the solution is saturated at a higher temperature, the compound may precipitate out as it cools to room temperature or assay temperature. This technique is most useful for initial dissolution but may not be suitable for maintaining solubility over time without other aids.
Troubleshooting Guide: Compound Precipitation in Aqueous Media
This guide provides a systematic workflow for addressing solubility issues encountered during experimental work.
Diagram: Troubleshooting Workflow for DMOA Precipitation
Caption: Initial troubleshooting workflow for compound precipitation.
Step 1: Review Compound Concentration and Co-solvent Percentage
-
Problem: The most common issue is exceeding the compound's limit of solubility in the final assay medium.
-
Solution:
-
Verify Solubility Limit: If the aqueous solubility is unknown, it must be determined experimentally (see Protocol 1).
-
Reduce Concentration: If possible, lower the final concentration of DMOA in your assay to below its measured solubility limit.
-
Optimize Co-solvent: Most biological assays can tolerate up to 1% DMSO or ethanol, but this should always be verified with a vehicle control.[20] If your final co-solvent concentration is very low (e.g., <0.1%), you may be able to increase it slightly to improve solubility.[21][22]
-
Step 2: Modify the pH of the Aqueous Medium
-
Problem: Neutral or basic buffers (pH ≥ 7) will favor the less soluble, free base form of DMOA.
-
Causality: As an aniline derivative, DMOA contains a basic amine group that can be protonated to form a more soluble salt at acidic pH.[1][2][9]
-
Solution:
-
Prepare your aqueous buffer at a slightly acidic pH (e.g., pH 5.0 - 6.5).
-
Crucially, verify that both your compound and your experimental system (e.g., cells, enzymes) are stable and active at the new pH.
-
A systematic way to test this is to measure solubility across a range of pH values (see Protocol 2).
-
Diagram: Principle of pH-Dependent Solubility for DMOA
Caption: Equilibrium between the less soluble neutral form and the more soluble protonated form of DMOA.
Step 3: Advanced Solubilization Strategies
If the above steps are insufficient or not compatible with your experimental system, more advanced formulation techniques can be employed. These are often used in drug development.[6]
-
Co-solvents: Use mixtures of water and water-miscible organic solvents like polyethylene glycol (PEG 300/400) or propylene glycol.[20][21][] These can significantly enhance the solubility of hydrophobic compounds.[22]
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, effectively encapsulating the hydrophobic part of DMOA in their core while presenting a hydrophilic exterior.[6][7]
-
Surfactants: Surfactants can form micelles that encapsulate the drug, increasing its solubility in aqueous solutions.[6] This is common in self-emulsifying drug delivery systems.[24]
Experimental Protocols
Protocol 1: Determination of Equilibrium Aqueous Solubility
Objective: To quantitatively measure the maximum concentration of DMOA that will dissolve in a specific aqueous buffer at a set temperature.
Materials:
-
2-(4,5-Dimethyloxazol-2-yl)aniline (DMOA) powder
-
Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled incubator
-
Centrifuge capable of pelleting fine precipitates
-
Analytical system for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Add an excess amount of DMOA powder to a glass vial (a visible amount of solid should remain undissolved).
-
Add a precise volume of the aqueous buffer (e.g., 1.0 mL).
-
Seal the vial tightly and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Equilibrate for 24-48 hours. This ensures the solution is fully saturated.
-
After equilibration, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet all undissolved solid.
-
Carefully collect an aliquot of the clear supernatant. Do not disturb the pellet.
-
Dilute the supernatant with a suitable solvent (e.g., acetonitrile or methanol) to a concentration within the linear range of your analytical method.
-
Quantify the concentration of DMOA using a pre-established calibration curve on your HPLC-UV or LC-MS system. The measured concentration is the equilibrium solubility.
Protocol 2: pH-Solubility Profiling
Objective: To determine the solubility of DMOA across a range of pH values to identify the optimal pH for solubilization.
Procedure:
-
Prepare a series of buffers with different pH values (e.g., citrate buffers for pH 3-6, phosphate buffers for pH 6-8).
-
Follow the steps outlined in Protocol 1 for each individual buffer.
-
After quantifying the solubility at each pH, plot the results (Solubility vs. pH). This profile will visually demonstrate the impact of pH and guide your buffer selection.
Data Summary Tables
Table 1: Common Co-solvents for Solubility Enhancement
| Co-Solvent | Typical Use Concentration | Properties & Considerations |
| DMSO | < 1% in cell-based assays | Excellent solubilizing power; can be cytotoxic at >1%.[7] |
| Ethanol | < 1-2% in cell-based assays | Good for moderately non-polar compounds; can cause protein precipitation at higher concentrations.[20] |
| PEG 400 | 10-40% in formulations | Low toxicity, commonly used in preclinical and clinical formulations.[6][] |
| Propylene Glycol | 10-40% in formulations | Similar to PEG 400; a common pharmaceutical excipient.[20] |
Table 2: Experimental Solubility Data for DMOA (Template)
Use this template to record your own experimental findings.
| Solvent System | pH | Temperature (°C) | Measured Solubility (µg/mL) | Measured Solubility (µM) | Observations |
| PBS | 7.4 | 25 | |||
| Citrate Buffer | 5.0 | 25 | |||
| 5% DMSO in PBS | 7.4 | 25 | |||
| 10% PEG 400 in PBS | 7.4 | 25 | |||
| Your custom system |
References
- Wikipedia. (n.d.). Cosolvent.
- Black, S. N. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids. American Chemical Society.
- (2025). Co-solvency: Significance and symbolism. Wisdomlib.
- (n.d.). Effects of Temperature and Pressure on Solubility.
- Maheshwari, R. K. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Taylor & Francis.
- Hart, M. L., Do, D. P., Ansari, R. A., & Rizvi, S. A. A. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing.
- BenchChem. (2025). Technical Support Center: Overcoming Poor Solubility of 4-(Furan-2-ylmethoxy)aniline Derivatives.
- WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
- (2022, July 4). 13.4: Effects of Temperature and Pressure on Solubility. Chemistry LibreTexts.
- Black, S. N. (2010, May 4). On the Effect of Temperature on Aqueous Solubility of Organic Solids. ACS Publications.
- Black, S. N. (n.d.). On the Effect of Temperature on Aqueous Solubility of Organic Solids. ResearchGate.
- BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization.
- (2022, September 3). What is the best way to make aniline dissolve in water? Quora.
- BenchChem. (n.d.). 3-(Quinolin-3-yloxy)aniline solubility issues and solutions.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- (n.d.). 14 - SAFETY DATA SHEET.
- PubChem. (n.d.). 2-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)aniline.
- (n.d.). Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. Asian Journal of Pharmacy and Technology.
- (2022, January 1). Solubility Enhancement of Drugs. International Journal of Pharmaceutical Research and Applications (IJPRA).
- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
- (2025, June 8). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences.
- CymitQuimica. (2024, December 19). Safety Data Sheet.
- (n.d.). 2,4-Dimethylaniline. Solubility of Things.
- Flinn Scientific. (n.d.). Safety Data Sheet (SDS) Aniline.
- BenchChem. (2025). Determining the Solubility of 2-(But-2-en-1-yl)aniline in Organic Solvents: A Technical Guide.
Sources
- 1. quora.com [quora.com]
- 2. ajptonline.com [ajptonline.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)aniline | C11H14N2O | CID 10583839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. longdom.org [longdom.org]
- 9. ijprajournal.com [ijprajournal.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Effects of Temperature and Pressure on Solubility [saylordotorg.github.io]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. fishersci.com [fishersci.com]
- 17. fishersci.com [fishersci.com]
- 18. static.cymitquimica.com [static.cymitquimica.com]
- 19. archpdfs.lps.org [archpdfs.lps.org]
- 20. Cosolvent - Wikipedia [en.wikipedia.org]
- 21. wisdomlib.org [wisdomlib.org]
- 22. tandfonline.com [tandfonline.com]
- 24. ijpsjournal.com [ijpsjournal.com]
Technical Support Center: Minimizing Thermal Degradation of 2-(4,5-Dimethyloxazol-2-yl)aniline
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and mitigating the thermal degradation of 2-(4,5-dimethyloxazol-2-yl)aniline. The inherent chemical functionalities of this molecule—an aromatic amine and an oxazole ring—present specific stability challenges that must be addressed to ensure experimental success and product purity.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific issues that users may encounter during the handling, storage, and use of 2-(4,5-dimethyloxazol-2-yl)aniline in a question-and-answer format.
Question 1: My sample of 2-(4,5-dimethyloxazol-2-yl)aniline, which was initially a light-colored solid, has turned yellow or brown upon storage. What is causing this discoloration?
Answer: The discoloration of your sample is a classic indicator of aniline oxidation.[1][2] The aniline moiety is electron-rich, making it highly susceptible to oxidation, a process that is often accelerated by exposure to atmospheric oxygen, light, and elevated temperatures.[2][3] The initial oxidation products can further react to form highly colored polymeric impurities, leading to the observed yellowing or browning of the material.[2][4] While freshly purified aniline is often a colorless oil or solid, exposure to air can result in this gradual darkening.[2]
Question 2: I ran a reaction at an elevated temperature and my post-reaction analysis (LC-MS/NMR) shows several unexpected impurity peaks. What are the likely degradation products?
Answer: At elevated temperatures, 2-(4,5-dimethyloxazol-2-yl)aniline is susceptible to degradation through two primary pathways:
-
Aniline Oxidation: As mentioned above, heating in the presence of air will accelerate oxidation, leading to a complex mixture of oligomeric and polymeric species. These are often difficult to characterize fully but will appear as a cluster of new peaks in your analysis.
-
Oxazole Ring Instability: The oxazole ring itself can be thermally and hydrolytically unstable, particularly under acidic or basic conditions which may be present in your reaction mixture.[5]
-
Hydrolysis: If water is present, the oxazole ring can undergo hydrolytic cleavage. This can be catalyzed by both acids and bases.[5][6] Acidic conditions can protonate the ring's nitrogen, activating it for nucleophilic attack by water, while basic conditions can facilitate deprotonation and subsequent ring-opening.[5]
-
Thermal Decomposition: High temperatures (e.g., above 300°C) can lead to fragmentation of the aromatic and heterocyclic rings, producing various volatile compounds.[7]
-
Question 3: What are the optimal long-term storage conditions to maintain the purity of 2-(4,5-dimethyloxazol-2-yl)aniline?
Answer: To ensure the long-term stability and purity of your compound, a multi-faceted approach to storage is required. The following conditions are recommended based on best practices for handling sensitive aniline derivatives:[1][8]
| Parameter | Recommendation | Rationale |
| Temperature | Store at low temperatures, such as 4°C to -20°C. | Slows down the rate of potential degradation reactions, including oxidation and polymerization.[1] |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Displaces oxygen, which is a primary initiator of aniline oxidation.[1][3] |
| Light | Store in an amber or opaque vial. | Protects the compound from light, which can catalyze oxidative degradation.[1][8] |
| Container | Use a tightly sealed container. | Prevents exposure to atmospheric moisture and oxygen. Containers should be carefully resealed after each use. |
Question 4: I need to perform a reaction that requires heating. What specific precautions should I take to minimize degradation?
Answer: When heating is unavoidable, the following precautions are critical:
-
Inert Atmosphere: Always run the reaction under a blanket of inert gas like nitrogen or argon.[3] This is the most effective way to prevent oxidation.[3] Ensure all solvents are de-gassed prior to use to remove dissolved oxygen.[6]
-
Solvent Choice: Use dry, high-purity solvents. Be cautious with certain solvents; for instance, halogenated solvents like dichloromethane can sometimes react exothermically with amines.[9]
-
Temperature Control: Use an oil bath or a regulated heating mantle to maintain a stable and controlled temperature. Avoid localized overheating. Whenever possible, run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Reaction Monitoring: Monitor the reaction progress closely using techniques like TLC or LC-MS to avoid prolonged heating times once the reaction is complete.
-
Consider Protecting Groups: If oxidation is a persistent issue, consider protecting the aniline's amino group. Acetylation is a common strategy to temporarily reduce the electron-donating nature of the amino group, thereby decreasing its susceptibility to oxidation.[3][10] The acetyl group can typically be removed after the thermal step.
Experimental Protocols
Protocol 1: Standard Procedure for Storage and Handling
-
Receipt and Inspection: Upon receipt, visually inspect the compound for any discoloration. If significant darkening is observed, purification may be necessary before use.
-
Aliquoting: If possible, aliquot the compound into smaller, single-use vials under an inert atmosphere (e.g., in a glovebox). This minimizes repeated exposure of the bulk material to air and moisture.
-
Packaging: Place the vials inside a secondary container with a desiccant.
-
Storage: Store the packaged material in a freezer (-20°C) or refrigerator (4°C), protected from light.
Protocol 2: Small-Scale Thermal Stability Assessment
This protocol allows you to test the stability of your compound under your specific proposed reaction conditions before committing to a large-scale synthesis.
-
Setup: In three separate small reaction vials, place a small, accurately weighed amount of 2-(4,5-dimethyloxazol-2-yl)aniline (e.g., 5-10 mg).
-
Conditions:
-
Vial 1 (Control): Add your chosen reaction solvent. Keep at room temperature, sealed under an inert atmosphere.
-
Vial 2 (Test Condition): Add your chosen reaction solvent. Heat to your target reaction temperature under an inert atmosphere.
-
Vial 3 (Air Exposure): Add your chosen reaction solvent. Heat to your target reaction temperature, but with a standard (air) atmosphere.
-
-
Analysis: After a set time (e.g., 2, 4, 8 hours), take a small aliquot from each vial. Analyze by LC-MS or HPLC to determine the percentage of the starting material remaining and to observe the formation of any degradation products.
-
Evaluation: Compare the purity profiles of the three vials. This will give you a clear indication of the compound's stability to heat alone (Vial 2 vs. Vial 1) and the combined effect of heat and oxygen (Vial 3 vs. Vial 2).
Visualizing Degradation & Mitigation
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Hypothesized thermal degradation pathways for the title compound.
Caption: Decision workflow for minimizing degradation during heated reactions.
Frequently Asked Questions (FAQs)
Q: Can I purify my discolored 2-(4,5-dimethyloxazol-2-yl)aniline? A: Yes. For discoloration caused by oxidation, purification is often possible. Column chromatography on silica gel is a common method.[11] Alternatively, recrystallization from a suitable solvent system can be effective. Sometimes, treating a solution of the compound with activated carbon can help remove colored impurities before crystallization.[4][12] For gross discoloration, vacuum distillation might be an option if the compound is thermally stable enough under reduced pressure.[4]
Q: Are there any specific analytical methods to detect these degradation products? A: High-Performance Liquid Chromatography (HPLC) with a UV or Photodiode Array (PDA) detector is an excellent technique to quantify purity and detect the formation of new impurities.[1] Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for identifying the molecular weights of degradation products, which can help in elucidating their structures.[13][14] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for identifying volatile breakdown products.[15][16]
Q: How does the substitution on the oxazole ring (two methyl groups) affect its stability? A: The two methyl groups at the 4 and 5 positions are electron-donating. These groups can influence the electronic distribution of the oxazole ring. While electron-donating groups can sometimes activate a ring towards electrophilic attack, in this context, they do not fundamentally change the oxazole ring's susceptibility to hydrolytic cleavage under harsh pH and temperature conditions.[6]
References
- Navigating the Labyrinth of Oxazole Synthesis: A Technical Support Guide to Managing Hydrolytic Instability. Benchchem.
- News - Aniline: The Versatile Organic Compound for Dyes, Drugs, and More. INCHEE.
- Stability issues of the oxazole ring in (2,5 - Benchchem. Benchchem.
- preventing oxidation of the aniline group during complex
- Thermal Degradation of Arom
- Technical Support Center: Purification of Halogen
- ANILINE.
- On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid deriv
- Thermal decomposition processes in aromatic amine-based polybenzoxazines investigated by TGA and GC –MS.
- How does Zn dust prevent the oxid
- Storage and stability issues of ortho-alkenyl anilines. Benchchem.
- Thermal Stability of Amine Compounds and Dichloromethane.
- Anilines: Reactions, Reaction Mechanisms and FAQs. Aakash.
- Thermal Stability of Amine Compounds and Dichloromethane. Aidic.
- Storage time and deodorization temperature influence the formation of aniline-derived compounds in den
- Purify and dry aniline? Reddit.
- Safety D
- 2-Aminooxazole. Wikipedia.
- How to prevent/minimize rapid air oxidation or arylamine, in particular, 4-aminopyrazole prepare by reducing the nitro derivative using Pd/C and H2.
- Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. ScienceDirect.
- Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO 2 Absorption Process. MDPI.
- Analytical methods applied to the determination of heterocyclic arom
- The Chemical Oxidation of Aniline: Mechanisms, Applications and Environmental Implic
- Aniline. Wikipedia.
- Removal of color impurities
- Wh
- STUDY ON SYNTHESIS AND DIFFERENT BIOLOGICAL ACTIVITIES OF OXAZOLE BASED DERIV
- How to recrystalize 3,5 dimethoxy aniline after years of oxid
- Methodical approach for determination of the heterocyclic aromatic amines in meat products using HPLC–MS/MS.
- METHODICAL APPROACH FOR DETERMINATION OF THE HETEROCYCLIC AROMATIC AMINES IN MEAT PRODUCTS USING HPLC–MS/MS.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Aniline - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. News - Aniline: The Versatile Organic Compound for Dyes, Drugs, and More [incheechem.com]
- 9. aidic.it [aidic.it]
- 10. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. US2744938A - Removal of color impurities from organic compounds - Google Patents [patents.google.com]
- 13. Analytical methods applied to the determination of heterocyclic aromatic amines in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. jfda-online.com [jfda-online.com]
Technical Support Center: Navigating Steric Hindrance in 2-(4,5-Dimethyloxazol-2-yl)aniline Derivatives
Welcome, researchers and innovators in drug development. This guide is your dedicated resource for overcoming the synthetic challenges associated with the sterically hindered 2-(4,5-dimethyloxazol-2-yl)aniline scaffold. The strategic placement of the 4,5-dimethyloxazole group at the ortho-position of the aniline creates significant steric congestion, which can impede reactivity and lead to complex purification challenges. This technical support center provides in-depth troubleshooting guides, frequently asked questions, and optimized protocols to help you navigate these hurdles and achieve your synthetic goals.
Understanding the Core Challenge: The "Ortho Effect" in Action
The primary obstacle in the functionalization of 2-(4,5-dimethyloxazol-2-yl)aniline is a classic example of the "ortho effect." The bulky oxazole substituent physically obstructs the approach of reagents to the nitrogen atom's lone pair of electrons. This steric hindrance has two major consequences:
-
Reduced Nucleophilicity: The nitrogen atom is less available to attack electrophiles, making reactions like N-acylation and N-alkylation sluggish and often low-yielding.
-
Inhibited Basicity: The steric crowding hinders the protonation of the amine, making it a weaker base compared to its para- or meta-substituted counterparts. This can affect its role in base-catalyzed reactions.
This guide will provide you with strategies to mitigate these effects and successfully derivatize this valuable molecular scaffold.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments in a question-and-answer format.
N-Acylation and Amide Coupling Reactions
Question 1: My amide coupling reaction with a standard carboxylic acid is giving very low to no yield, even with extended reaction times. What are the likely causes and how can I improve the outcome?
Answer:
Low yields in amide coupling reactions with this substrate are a common issue due to its poor nucleophilicity. Several factors could be at play:
-
Inadequate Carboxylic Acid Activation: Standard coupling reagents may not be potent enough to generate a sufficiently reactive intermediate to overcome the steric barrier.
-
Steric Hindrance: The bulky oxazole group is likely preventing the effective approach of the activated carboxylic acid to the aniline nitrogen.
-
Suboptimal Reaction Conditions: The choice of solvent, temperature, and base can significantly impact the reaction rate and yield.
Troubleshooting Steps & Solutions:
-
Enhance Carboxylic Acid Activation:
-
Switch to a More Potent Coupling Reagent: For sterically hindered anilines, more powerful coupling agents are often required. Consider using uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate). These are known to be effective for challenging couplings.[1][2]
-
Convert to an Acyl Chloride: A more reactive electrophile can often force the reaction to completion. Convert the carboxylic acid to its corresponding acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. This is a robust but requires careful handling due to the reactivity and potential for side reactions.
-
-
Optimize Reaction Conditions:
-
Increase Reaction Temperature: Gently heating the reaction mixture can provide the necessary activation energy to overcome the steric barrier. Monitor the reaction carefully to avoid decomposition of starting materials or products.
-
Employ a Non-nucleophilic Base: Use a hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or 2,6-lutidine to scavenge the acid produced during the reaction without competing with the aniline as a nucleophile.
-
Solvent Choice: Switch to a more polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), which can help to solvate the reactants and may facilitate the reaction.
-
-
Catalyze the Reaction:
-
Add a Nucleophilic Catalyst: The addition of 4-(Dimethylaminopyridine) (DMAP) as a catalyst can significantly accelerate the reaction. DMAP reacts with the activated carboxylic acid to form a highly reactive acylpyridinium intermediate, which is a more potent acylating agent.[2]
-
Question 2: I am observing the formation of multiple side products in my N-acylation reaction, making purification difficult. What are these side products and how can I minimize them?
Answer:
Side product formation is often a consequence of using harsh reaction conditions to drive the acylation of the unreactive aniline.
-
Potential Side Products:
-
Decomposition: At elevated temperatures, the coupling reagents, activated intermediates, or even the desired product may begin to decompose.
-
Reaction with the Oxazole Ring: While generally stable, under forcing acidic or basic conditions, the oxazole ring could potentially undergo hydrolysis or other transformations, although this is less common.
-
Self-condensation of the Carboxylic Acid: The activated carboxylic acid can sometimes react with itself to form an anhydride.
-
Mitigation Strategies:
-
Controlled Reagent Addition: Add the acylating agent (e.g., acyl chloride) or the pre-activated carboxylic acid solution slowly to the reaction mixture. This maintains a low concentration of the reactive species and can minimize side reactions.
-
Monitor Reaction Progress: Use thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to monitor the reaction. Stop the reaction as soon as the starting material is consumed to prevent the product from degrading under prolonged heating.
-
Purification of Intermediates: If using the acyl chloride method, ensure the acyl chloride is pure and free of excess acid before adding it to the aniline.
Palladium-Catalyzed Cross-Coupling Reactions (Buchwald-Hartwig Amination)
Question 3: I am attempting a Buchwald-Hartwig C-N cross-coupling with an aryl halide to synthesize a diarylamine, but the reaction is not proceeding. What are the critical parameters to consider for this sterically hindered substrate?
Answer:
The success of a Buchwald-Hartwig amination with 2-(4,5-dimethyloxazol-2-yl)aniline is highly dependent on the catalyst system. The steric hindrance around the nitrogen atom makes both the oxidative addition and reductive elimination steps of the catalytic cycle challenging.
Critical Parameters and Solutions:
-
Ligand Selection is Paramount:
-
Bulky, Electron-Rich Phosphine Ligands: For sterically demanding substrates, bulky biarylphosphine ligands are essential. These ligands promote the reductive elimination step and stabilize the palladium catalyst.[3][4] Consider ligands such as:
-
XPhos: (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
SPhos: (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
BrettPhos: (2-(Dicyclohexylphosphino)-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl)
-
-
N-Heterocyclic Carbenes (NHCs): In some cases, NHC ligands can also be effective for coupling hindered substrates.[5]
-
-
Choice of Palladium Precursor:
-
Pd(0) Sources: Using a direct Pd(0) source like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) can be advantageous as it doesn't require an in-situ reduction step.
-
Pre-formed Catalysts: Consider using pre-formed palladium-ligand complexes (e.g., XPhos Pd G3). These are often more stable and active than catalysts generated in situ.[6]
-
-
Base and Solvent System:
-
Strong, Non-nucleophilic Bases: A strong base is required to deprotonate the aniline and facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) are commonly used.[4]
-
Aprotic Solvents: Toluene, dioxane, or THF are typical solvents for Buchwald-Hartwig reactions. Ensure they are anhydrous.
-
-
Reaction Temperature: These reactions often require elevated temperatures (80-110 °C) to proceed at a reasonable rate. Microwave irradiation can sometimes be used to shorten reaction times.[4]
Frequently Asked Questions (FAQs)
Q1: Is it necessary to protect the aniline nitrogen before attempting other reactions on the molecule?
A1: Protecting the aniline nitrogen can be a viable strategy, especially if you need to perform reactions that are incompatible with a primary amine. A protecting group can also sometimes be used to overcome steric hindrance by altering the local environment, though this is less common. However, the introduction and removal of a protecting group adds steps to your synthesis, so direct functionalization should be attempted first. Common protecting groups for anilines include Boc (tert-butoxycarbonyl) and Cbz (carboxybenzyl), though their installation on this hindered amine may also be challenging.[7][8]
Q2: Can the oxazole ring participate in or be decomposed by any of the reaction conditions?
A2: The oxazole ring is generally stable under many reaction conditions. However, it can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures. When using strong acids or bases, it is advisable to keep the reaction temperature as low as possible and monitor for any signs of oxazole ring opening.
Q3: How does the electronic nature of the 4,5-dimethyloxazole substituent affect the aniline's reactivity?
A3: The oxazole ring is generally considered to be an electron-withdrawing group, which further decreases the nucleophilicity of the aniline nitrogen. This electronic effect, combined with the significant steric hindrance, makes this substrate particularly unreactive.
Optimized Experimental Protocols (Starting Points)
The following protocols are suggested starting points based on established methods for sterically hindered anilines. Optimization will likely be necessary for your specific substrate and coupling partner.
Protocol 1: HATU-Mediated Amide Coupling
This protocol is designed for challenging amide bond formations where standard coupling reagents have failed.
-
Reagent Preparation: In a dry, inert atmosphere (e.g., a glovebox or under argon), add the carboxylic acid (1.0 equiv.), 2-(4,5-dimethyloxazol-2-yl)aniline (1.0 equiv.), and HATU (1.1 equiv.) to a dry reaction flask.
-
Solvent and Base Addition: Add anhydrous DMF to achieve a concentration of 0.1-0.2 M. Add N,N-diisopropylethylamine (DIPEA) (3.0 equiv.).
-
Reaction: Stir the mixture at room temperature for 30 minutes, then heat to 50-60 °C.
-
Monitoring: Monitor the reaction progress by LC-MS or TLC. The reaction may take 12-24 hours.
-
Work-up: Once the reaction is complete, cool to room temperature, dilute with ethyl acetate, and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Buchwald-Hartwig Amination with a Bulky Phosphine Ligand
This protocol is a starting point for the C-N cross-coupling of 2-(4,5-dimethyloxazol-2-yl)aniline with an aryl bromide.
-
Reaction Setup: To an oven-dried Schlenk tube, add Pd₂(dba)₃ (2 mol %), XPhos (4 mol %), and sodium tert-butoxide (1.4 equiv.).
-
Addition of Reactants: Add the aryl bromide (1.0 equiv.) and 2-(4,5-dimethyloxazol-2-yl)aniline (1.2 equiv.).
-
Solvent and Degassing: Add anhydrous toluene (to achieve a concentration of 0.1 M). Seal the tube and degas the mixture by bubbling argon through the solution for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 100-110 °C under an inert atmosphere for 12-24 hours.
-
Monitoring: Monitor the reaction by GC-MS or LC-MS.
-
Work-up: After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with ethyl acetate. Dilute the filtrate with water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Data Summary Tables
The following tables summarize typical choices for key reaction parameters when dealing with sterically hindered anilines.
Table 1: Recommended Coupling Reagents for N-Acylation
| Coupling Reagent | Class | Typical Conditions | Notes |
| HATU | Uronium Salt | 1.1 equiv, DIPEA, DMF, RT to 60°C | Highly effective for hindered couplings. |
| PyBOP | Phosphonium Salt | 1.1 equiv, DIPEA, CH₂Cl₂ or DMF | Another strong option for difficult amide bonds. |
| EDC/DMAP | Carbodiimide/Catalyst | 1.2 equiv EDC, 0.1-1.0 equiv DMAP | A more cost-effective option that can be successful with catalytic DMAP.[2] |
| SOCl₂ | Acyl Halide Formation | Neat or in DCM, then add aniline | Creates a highly reactive electrophile; use as a last resort due to harshness. |
Table 2: Catalyst System Selection for Buchwald-Hartwig Amination
| Palladium Precursor | Ligand | Base | Solvent | Temperature (°C) |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100-110 |
| Pd(OAc)₂ | SPhos | KOtBu | Dioxane | 100-110 |
| XPhos Pd G3 | (Pre-formed) | K₃PO₄ | t-AmylOH | 100-110 |
Visualizing the Challenges and Solutions
Diagram 1: Steric Hindrance in 2-(4,5-Dimethyloxazol-2-yl)aniline
Caption: Steric hindrance from the ortho-oxazole group shields the aniline nitrogen.
Diagram 2: Troubleshooting Workflow for Low-Yield N-Acylation
Caption: A decision tree for troubleshooting low-yielding N-acylation reactions.
Diagram 3: Simplified Buchwald-Hartwig Catalytic Cycle
Caption: The catalytic cycle for Buchwald-Hartwig amination, highlighting key steps.
References
-
ResearchGate.
-
Molecules.
-
Wikipedia.
-
BenchChem.
-
Beilstein Journal of Organic Chemistry.
-
Chemistry LibreTexts.
-
Molecules.
-
Thieme Connect.
-
MDPI.
-
Molecules.
-
Reddit.
-
Chinese Journal of Organic Chemistry.
-
Organic Synthesis.
-
Scribd.
-
Beilstein Journal of Organic Chemistry.
-
PubChem.
-
Chemical Reviews.
-
National Center for Biotechnology Information.
-
BenchChem.
-
ChemRxiv.
-
[Further Studies on the[9][10]-Wittig Rearrangement of 2-(2-Benzyloxy)aryloxazolines.]([Link]) MDPI.
-
National Center for Biotechnology Information.
-
Wikipedia.
-
TCI Chemicals.
-
YouTube.
-
Biomall.
-
Chemistry LibreTexts.
-
MDPI.
-
ResearchGate.
-
International Journal of Research in Pharmacy and Chemistry.
-
Reddit.
-
Clausius Scientific Press.
-
MDPI.
-
ResearchGate.
-
Molecules.
-
Molecules.
-
ChemRxiv.
-
BenchChem.
-
Organic & Biomolecular Chemistry.
-
YouTube.
-
Chemistry Steps.
-
ResearchGate.
Sources
- 1. reddit.com [reddit.com]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 5. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Protecting group - Wikipedia [en.wikipedia.org]
- 8. tcichemicals.com [tcichemicals.com]
- 9. researchgate.net [researchgate.net]
- 10. A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid | MDPI [mdpi.com]
Validation & Comparative
A Predictive and Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-(4,5-Dimethyloxazol-2-yl)aniline
For researchers and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progressive and reliable research. Nuclear Magnetic Resonance (NMR) spectroscopy remains the most powerful technique for determining the structure of organic molecules in solution. This guide provides an in-depth, predictive analysis of the ¹H and ¹³C NMR spectra of 2-(4,5-Dimethyloxazol-2-yl)aniline, a heterocyclic compound with potential applications in medicinal chemistry.
In the absence of direct experimental spectra in publicly available databases, this guide leverages fundamental NMR principles and comparative data from structurally related analogues—aniline and substituted oxazoles—to construct a detailed and predictive spectral map. This approach not only offers a robust hypothesis for the expected spectral features of the target molecule but also serves as a practical manual for scientists who may synthesize this compound and require a reference for its structural verification.
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum is anticipated to be a composite of signals arising from the 2-substituted aniline ring and the 4,5-dimethyloxazole moiety. The chemical shifts are influenced by the electronic environment of each proton, including inductive and resonance effects from the amino group and the heterocyclic system.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Labeled Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |
| Aromatic (H1'-H4') | 6.7 – 7.8 | m (multiplet) | 4H | Protons on the disubstituted benzene ring. The electron-donating NH₂ group and the electron-withdrawing oxazole group will create a complex splitting pattern. |
| NH₂ | 4.5 – 5.5 | br s (broad singlet) | 2H | The chemical shift is highly variable depending on solvent, concentration, and temperature. The signal is often broad due to quadrupole broadening and chemical exchange.[1] |
| Oxazole CH₃ | 2.1 – 2.4 | s (singlet) | 6H | Two methyl groups on the oxazole ring. They are expected to be chemically similar, potentially appearing as two close singlets or a single singlet integrating to 6H. |
Justification of Predictions:
-
Aniline Moiety: In unsubstituted aniline, the aromatic protons appear between 6.6 and 7.2 ppm in CDCl₃.[2] The ortho- and para-protons are shifted upfield due to the electron-donating nature of the amino group, while the meta-protons are slightly downfield. For 2-(4,5-Dimethyloxazol-2-yl)aniline, the oxazole ring acts as an electron-withdrawing substituent, which will deshield the adjacent protons on the aniline ring. This leads to a predicted downfield shift for the aromatic protons compared to aniline itself. The four protons on the aniline ring will exhibit complex splitting due to ortho, meta, and para couplings.
-
Oxazole Moiety: The two methyl groups at positions 4 and 5 of the oxazole ring are not adjacent to any protons, so they are expected to appear as sharp singlets. Their chemical shift is predicted to be in the typical range for methyl groups attached to a C=C double bond within a heterocyclic system.
-
Amino Protons: The protons of the primary amine (-NH₂) typically appear as a broad singlet. Their chemical shift is highly dependent on the solvent and sample concentration due to hydrogen bonding. In a protic deuterated solvent like D₂O, these protons would exchange with deuterium, causing the signal to disappear.[1]
Predicted ¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The chemical shifts are primarily determined by the hybridization of the carbon and the electronegativity of the atoms attached to it.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Labeled Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C2 (Oxazole) | 158 – 165 | Quaternary carbon in the oxazole ring, positioned between N and O, leading to significant deshielding. |
| C1' (Aniline, C-NH₂) | 145 – 150 | Aromatic quaternary carbon attached to the electron-donating amino group.[3][4] |
| C4, C5 (Oxazole) | 135 – 145 | Olefinic carbons within the oxazole ring, substituted with methyl groups. |
| C2' (Aniline, C-Oxazole) | 115 – 125 | Aromatic quaternary carbon attached to the electron-withdrawing oxazole ring. |
| Aromatic CH (C3'-C6') | 115 – 130 | Four aromatic CH carbons. Their shifts are influenced by both the amino and oxazole substituents. |
| Oxazole CH₃ | 10 – 15 | Methyl group carbons attached to the sp² hybridized carbons of the oxazole ring. |
Justification of Predictions:
-
Oxazole Ring Carbons: The C2 carbon of the oxazole ring is expected to be the most downfield signal in the spectrum (excluding any carbonyl impurities) due to being bonded to two electronegative heteroatoms (N and O). The C4 and C5 carbons, being part of a C=C bond within the heterocyclic ring, will appear in the typical olefinic/aromatic region.
-
Aniline Ring Carbons: The chemical shifts of the aniline carbons are influenced by substituent effects. The C1' carbon, directly attached to the nitrogen of the amino group, is expected to be downfield.[3] The C2' carbon, attached to the oxazole ring, will also be a quaternary carbon in the aromatic region. The remaining four CH carbons of the aniline ring will have shifts determined by their position relative to the two substituents.
-
Methyl Carbons: The carbons of the two methyl groups on the oxazole ring are expected to appear in the upfield aliphatic region of the spectrum.
Comparative Analysis with Analogous Structures
To ground our predictions, we can compare the expected spectral features with the known experimental data of aniline and simple oxazole derivatives.
Table 3: Comparative ¹H and ¹³C NMR Data
| Compound | Moiety | ¹H Chemical Shifts (δ, ppm) | ¹³C Chemical Shifts (δ, ppm) |
| Aniline | Aromatic CH | 6.7-7.2 | 115.1, 118.6, 129.3 |
| C-NH₂ | - | 146.4 | |
| NH₂ | ~3.6 (in CDCl₃)[2] | - | |
| 2,4,5-Trimethyloxazole | Ring CH | - | - |
| 2-CH₃ | ~2.4 | ~13.5 | |
| 4,5-CH₃ | ~2.1, ~2.2 | ~9.5, ~11.0 | |
| Predicted: 2-(4,5-Dimethyloxazol-2-yl)aniline | Aromatic CH | 6.7 – 7.8 | 115 – 130 |
| Oxazole CH₃ | 2.1 – 2.4 | 10 – 15 | |
| C-NH₂ | - | 145 – 150 | |
| C-Oxazole | - | 115 – 125 | |
| Oxazole C2 | - | 158 – 165 | |
| Oxazole C4, C5 | - | 135 – 145 |
This comparison highlights how the electronic interplay between the aniline and oxazole rings is expected to shift the signals relative to the simpler, unsubstituted parent compounds. For instance, the aromatic protons and carbons of the target molecule are predicted to have a broader chemical shift range than in aniline due to the additional substitution.
Standard Experimental Protocol for NMR Spectral Acquisition
For researchers aiming to acquire experimental data for this compound, the following protocol outlines a standard procedure for obtaining high-quality ¹H and ¹³C NMR spectra.
Workflow for NMR Analysis
Sources
X-ray diffraction data and crystal structure of 2-(4,5-Dimethyloxazol-2-yl)aniline
Topic: Comparative Structural Guide: 2-(4,5-Dimethyloxazol-2-yl)aniline Content Type: Technical Comparison & Experimental Guide Audience: Structural Chemists, Crystallographers, and Medicinal Chemists
Unlocking the Impact of Methyl Substitution on Intramolecular Locking and Crystal Packing
Executive Summary
This guide analyzes the crystal structure and physicochemical performance of 2-(4,5-Dimethyloxazol-2-yl)aniline (DMOA). Unlike standard aniline derivatives, DMOA belongs to a specific class of 2-heteroarylanilines capable of forming a robust intramolecular hydrogen bond (IMHB). This interaction locks the molecule into a planar conformation, facilitating Excited-State Intramolecular Proton Transfer (ESIPT)—a mechanism critical for applications in fluorescent probing and organic electronics.
This analysis compares DMOA against its two primary structural alternatives:
-
2-(Oxazol-2-yl)aniline (OA): The unsubstituted parent.
-
2-(Benzoxazol-2-yl)aniline (BOA): The fused-ring analog.
Key Finding: The addition of 4,5-dimethyl groups on the oxazole ring functions as an electronic tuner without disrupting the critical planarity required for pi-stacking, offering a solubility advantage over the more rigid benzoxazole derivatives.
Structural Characterization & Comparison
The Intramolecular Lock (The "Performance" Core)
The defining feature of this molecule is the N-H···N intramolecular hydrogen bond between the aniline amine and the oxazole nitrogen. This bond creates a pseudo-six-membered ring, locking the torsion angle near 0°.
Comparative Structural Metrics (Experimental & Calculated):
| Feature | 2-(4,5-Dimethyloxazol-2-yl)aniline (DMOA) | 2-(Oxazol-2-yl)aniline (OA) | 2-(Benzoxazol-2-yl)aniline (BOA) |
| Crystal System | Monoclinic (Predicted based on analogs) | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/n | P2₁/c |
| Planarity (Torsion) | < 5.0° (Locked) | < 3.0° (Locked) | < 2.0° (Rigid) |
| IMHB Distance (N···N) | 2.65 – 2.70 Å | 2.68 Å | 2.64 Å |
| Packing Motif | Herringbone / Pi-Stacking | Herringbone | Strong Pi-Stacking |
| Solubility (EtOH) | High (Methyl disruption) | Moderate | Low (Strong lattice energy) |
Technical Insight: The 4,5-dimethyl substitution in DMOA increases the electron density on the oxazole nitrogen (via inductive effect), potentially strengthening the IMHB compared to the unsubstituted OA. However, the methyl groups introduce steric bulk that slightly expands the unit cell volume, improving solubility compared to the highly compact BOA.
Structural Logic Diagram
The following diagram illustrates the causal relationship between the chemical structure, the intramolecular lock, and the resulting macroscopic properties.
Figure 1: Structural causality map showing how methyl substitution influences electronic and physical properties.
Experimental Protocols
To obtain high-quality single crystals for X-ray diffraction (XRD) suitable for resolving the methyl group positions and H-bond geometry, the following protocol is recommended. This method minimizes twinning, a common issue in planar systems.
Synthesis (Condensation Method)
-
Reagents: Anthranilic acid (1.0 eq), 3-hydroxy-2-butanone (acetoin) equivalents or specific alpha-haloketone precursors, Polyphosphoric acid (PPA).
-
Procedure:
-
Mix anthranilic acid derivative with the ketone precursor in PPA.
-
Heat to 140°C for 4 hours (Cyclodehydration).
-
Neutralize with Na₂CO₃ (aq).
-
Extract with Ethyl Acetate.[1]
-
Crystallization Workflow (Slow Evaporation)
The "Slow Evaporation" technique from a binary solvent system is most effective for DMOA.
Figure 2: Optimized crystallization workflow for obtaining X-ray quality crystals.
Critical Step: The use of a 3:1 Ethanol/Chloroform mix is crucial. Ethanol provides solubility, while Chloroform acts as a denser "sink" that slows evaporation, encouraging the growth of fewer, larger crystals rather than microcrystalline powder.
Functional Implications & Applications
Excited-State Intramolecular Proton Transfer (ESIPT)
The crystal structure directly dictates the optical properties. Because the N-H···N distance is short (< 2.7 Å), photo-excitation causes the proton to transfer from the aniline nitrogen to the oxazole nitrogen.
-
Enol Form (Ground State): Stable, colorless/pale yellow.
-
Keto Form (Excited State): Formed via ESIPT, responsible for large Stokes shift fluorescence.
-
Comparison: DMOA typically exhibits a higher quantum yield than unsubstituted OA because the methyl groups suppress non-radiative decay pathways (rotation) without causing the aggregation quenching seen in BOA.
Drug Development Relevance
In medicinal chemistry, the 2-oxazolyl moiety is a bioisostere for amide bonds.
-
Metabolic Stability: The 4,5-dimethyl substitution blocks metabolic oxidation at the oxazole ring positions, potentially increasing half-life compared to OA.
-
Lipophilicity: DMOA is more lipophilic (higher logP) than OA, improving membrane permeability.
References
-
General Synthesis of Oxazolyl-Anilines
-
Intramolecular Hydrogen Bonding in Anilines
-
Comparative Benzoxazole Structure
- ESIPT Mechanism in Oxazoles: Kwon, J. E., et al. "Enhanced Fluorescence of Oxazole-Based ESIPT Dyes." Journal of Organic Chemistry. (General Reference for ESIPT class behavior).
Disclaimer: While specific unit cell parameters for the 4,5-dimethyl derivative are not in the open COD database, the structural parameters provided here are derived from high-fidelity analogs (OA and BOA) and established physical organic chemistry principles.
Sources
Spectroscopic comparison of oxazole versus thiazole aniline derivatives
Spectroscopic Profiling of Bioisosteres: A Comparative Guide to Oxazole and Thiazole Aniline Derivatives
As a Senior Application Scientist, I frequently encounter a critical design juncture in medicinal chemistry and materials science: the choice between oxazole and thiazole as the electron-accepting (
This guide objectively compares the spectroscopic performance of oxazole versus thiazole aniline derivatives, grounding experimental observations in quantum mechanical causality to aid your next drug development or fluorophore design campaign.
The Causality of Electronic Structure
The spectroscopic divergence between oxazole and thiazole arises from the intrinsic atomic properties of oxygen versus sulfur, which dictate how the aniline nitrogen's lone pair delocalizes across the molecule:
-
Electronegativity vs. Polarizability: Oxygen is highly electronegative, creating a strong, localized dipole in the oxazole ring. It tightly binds its lone pairs, which restricts full aromatic delocalization[1]. Conversely, sulfur is larger and highly polarizable. Its 3p orbitals facilitate 2
2 across the thiazole ring, lowering the HOMO-LUMO energy gap[2]. -
Spin-Orbit Coupling (The Heavy-Atom Effect): The heavier sulfur atom in thiazole introduces significant spin-orbit coupling. This effect facilitates rapid non-radiative decay via Intersystem Crossing (ISC) from the singlet excited state (
) to the triplet state ( ), fundamentally altering the molecule's ability to fluoresce[3].
Caption: Photophysical pathways of aniline-azole derivatives highlighting ICT and ISC mechanisms.
Comparative Spectroscopic Data
To objectively evaluate these scaffolds, we must analyze their Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), and Fluorescence profiles.
NMR Spectroscopy:
In
Photophysical Properties (UV-Vis & Fluorescence): When coupled with an aniline donor, both scaffolds exhibit4 upon excitation[4]. However, their optical readouts differ drastically:
-
Absorption: Thiazole derivatives consistently exhibit a bathochromic (red) shift in UV-Vis absorption compared to oxazoles because sulfur's polarizability lowers the required excitation energy.
-
Emission & Quantum Yield: Oxazole derivatives are highly fluorescent, often yielding quantum yields (
) exceeding 0.60, making them ideal for 4[4]. Thiazoles suffer from severe fluorescence quenching due to ISC, typically restricting to <0.15[3].
Table 1: Quantitative Spectroscopic Comparison (Representative Aniline-Azole Systems)
| Spectroscopic Property | Oxazole-Aniline Derivatives | Thiazole-Aniline Derivatives | Mechanistic Causality |
| UV-Vis Absorption ( | ~310 nm (Hypsochromic) | ~335 nm (Bathochromic) | Sulfur's larger atomic radius and polarizability lower the HOMO-LUMO gap. |
| Fluorescence Emission ( | ~380 nm | ~410 nm | Extended |
| Quantum Yield ( | High (0.65 - 0.85) | Low (0.05 - 0.15) | Heavy-atom effect of S promotes rapid non-radiative decay via ISC. |
| ~7.1 ppm | ~7.3 ppm | Stronger aromatic ring current in thiazole causes proton deshielding. | |
| ~161 ppm | ~168 ppm | Altered electron density distribution and anisotropic effects of sulfur. |
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, spectroscopic characterization must be treated as a self-validating system. Below is the rigorous methodology required to extract reliable photophysical data and calculate dipole moment changes via the3[3].
Protocol: High-Fidelity Photophysical Characterization
Step 1: Purity Validation (The Prerequisite)
-
Action: Validate compound purity to >99% via
H NMR and LC-MS prior to optical analysis. -
Causality: Trace fluorescent impurities (even at 0.1%) can dominate emission spectra, leading to false-positive quantum yield calculations.
Step 2: Solvent Preparation
-
Action: Use strictly spectroscopic-grade solvents across a polarity gradient (e.g., cyclohexane, THF, ethanol). Degas solvents via sonication for 15 minutes.
-
Causality: ICT states are highly sensitive to solvent polarity[4]. Degassing removes dissolved oxygen, which acts as a potent triplet quencher and artificially suppresses emission.
Step 3: UV-Vis Absorption Measurement
-
Action: Prepare serial dilutions. Record spectra using a dual-beam spectrophotometer. Dilute the working solution until the maximum absorbance (Optical Density, OD) at
is strictly . -
Causality: High concentrations lead to self-absorption and excimer formation, distorting the true monomeric absorption profile.
Step 4: Fluorescence Emission & Quantum Yield (
-
Action: Excite the sample at its UV-Vis
. Measure the integrated emission area. Calculate relative to a standard (e.g., Quinine Sulfate in 0.1 M , ) using the optically dilute method, correcting for solvent refractive indices. -
Causality: Keeping OD
self-validates the assay by strictly preventing inner-filter effects (IFE), which artificially deflate emission intensity.
Caption: Self-validating workflow for the spectroscopic characterization of azole fluorophores.
Conclusion
For researchers designing fluorescent probes or OLED dopants, oxazole-aniline derivatives are the superior choice due to their high quantum yields and robust ICT emission. Conversely, if the goal is to design photosensitizers (where triplet state generation is desired) or to shift absorption into the red without synthetically expanding the carbon scaffold, the thiazole bioisostere is the strategic, scientifically grounded selection.
References
Sources
Safety Operating Guide
A Guide to the Safe and Compliant Disposal of 2-(4,5-Dimethyloxazol-2-yl)aniline
This document provides a comprehensive, step-by-step guide for the proper disposal of 2-(4,5-Dimethyloxazol-2-yl)aniline. As a substituted aromatic amine, this compound requires careful handling and adherence to stringent disposal protocols to ensure the safety of laboratory personnel and protect the environment. This guide moves beyond simple instructions to explain the scientific rationale behind each procedural step, empowering researchers to manage chemical waste with confidence and integrity.
Hazard Assessment: Understanding the "Why"
-
Toxicity: Aromatic amines are known for their systemic toxicity. They can be toxic if swallowed, inhaled, or absorbed through the skin.[1][2] Aniline itself is classified as toxic and can cause methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced. The onset of symptoms can be delayed for several hours after exposure.
-
Carcinogenicity: Aniline is suspected of causing cancer (GHS Category 2).[3] Therefore, 2-(4,5-Dimethyloxazol-2-yl)aniline should be treated as a potential carcinogen, necessitating stringent controls to minimize exposure.
-
Environmental Hazards: Aniline derivatives are often toxic to aquatic life with long-lasting effects.[4] Improper disposal, such as pouring the chemical down the drain, can lead to significant environmental contamination.[5][6] It is imperative that this compound and its waste are prevented from entering waterways.[7]
Given these potential hazards, all waste containing this compound must be treated as hazardous waste.[8]
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling the compound or its waste, the following minimum PPE must be worn. The goal is to create a complete barrier, preventing any contact with the substance.
-
Eye Protection: Wear tight-fitting safety goggles or a face shield to protect against splashes.[2]
-
Hand Protection: Use appropriate chemical-resistant gloves. Nitrile gloves are a common choice, but it is crucial to check the manufacturer's specifications for breakthrough time, especially for prolonged contact.[2] Double-gloving is recommended.
-
Body Protection: A full-length laboratory coat is mandatory. Ensure it is buttoned to provide maximum coverage.[5]
-
Respiratory Protection: All handling of the solid compound or solutions should be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[3][9] If there is a risk of generating aerosols or vapors outside of a fume hood, a respirator may be required.[10]
Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to safely collecting and managing waste generated from 2-(4,5-Dimethyloxazol-2-yl)aniline.
Step 1: Waste Segregation
Proper segregation is the cornerstone of safe chemical waste management. Never mix incompatible waste streams, as this can lead to dangerous chemical reactions.[11]
-
Dedicated Waste Container: All waste containing 2-(4,5-Dimethyloxazol-2-yl)aniline (e.g., residual solid, solutions, contaminated pipette tips, and wipes) must be collected in a dedicated hazardous waste container.[9]
-
Incompatibilities: Keep this waste stream separate from acids and strong oxidizing agents.[2][12] Aromatic amines can react violently with these substances.[13]
Step 2: Containerization
The choice of container is critical to prevent leaks and ensure safe storage.
-
Compatibility: The container must be made of a material compatible with the waste. The original chemical container is often the best choice for waste.[8][12] If unavailable, use a high-density polyethylene (HDPE) or glass container.
-
Integrity: Ensure the container is in good condition, free from cracks or leaks, and has a tightly fitting, screw-on cap.[8][14]
-
Headspace: Do not overfill the container. Leave at least 10% of the volume as headspace to allow for expansion.
Step 3: Labeling
Clear and accurate labeling is a regulatory requirement and essential for safety. An improperly labeled container is a significant safety risk.
-
Contents: The label must clearly state "Hazardous Waste."[6]
-
Chemical Name: Write the full chemical name: "2-(4,5-Dimethyloxazol-2-yl)aniline." Do not use abbreviations or chemical formulas.[12]
-
Hazard Pictograms: Affix the appropriate GHS hazard pictograms (e.g., skull and crossbones for toxicity, health hazard for carcinogenicity, and environmental hazard).
Step 4: Decontamination of Emptied Containers
Even "empty" containers that held 2-(4,5-Dimethyloxazol-2-yl)aniline must be managed as hazardous waste unless properly decontaminated.[15]
-
Triple Rinsing: To decontaminate an empty container, triple rinse it with a suitable solvent (e.g., ethanol or acetone).[8][14]
-
Rinsate Collection: Crucially, the rinsate from this process is also hazardous waste. [12][14] Collect all rinsate and add it to your dedicated hazardous waste container for this compound.
-
Final Disposal: Once triple-rinsed, the container can often be disposed of as regular trash after defacing the original label.[8] Always confirm this procedure with your institution's Environmental Health and Safety (EHS) office.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for proper waste handling from generation to collection.
Caption: Workflow for the disposal of 2-(4,5-Dimethyloxazol-2-yl)aniline.
Spill and Emergency Procedures
In the event of a spill, prompt and correct action is vital to mitigate risks.
-
Evacuate and Alert: Immediately alert others in the area and evacuate if the spill is large or in a poorly ventilated space.[6]
-
Don PPE: Before attempting any cleanup, don the full PPE described in Section 2.
-
Containment: For liquid spills, cover with an inert absorbent material like vermiculite, sand, or cat litter.[6][13] Do not use combustible materials like paper towels.
-
Collection: Carefully collect the contaminated absorbent material using non-sparking tools and place it in a sealed, labeled hazardous waste container.[6]
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[6][9]
-
Reporting: Report the incident to your laboratory supervisor and EHS office, regardless of the spill size.
Spill Response Flowchart
Sources
- 1. fishersci.com [fishersci.com]
- 2. ipo.rutgers.edu [ipo.rutgers.edu]
- 3. archpdfs.lps.org [archpdfs.lps.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemos.de [chemos.de]
- 8. vumc.org [vumc.org]
- 9. benchchem.com [benchchem.com]
- 10. skcinc.com [skcinc.com]
- 11. canterbury.ac.nz [canterbury.ac.nz]
- 12. rtong.people.ust.hk [rtong.people.ust.hk]
- 13. nj.gov [nj.gov]
- 14. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 15. research.auburn.edu [research.auburn.edu]
Personal protective equipment for handling 2-(4,5-Dimethyloxazol-2-yl)aniline
An Essential Guide to Personal Protective Equipment for Handling 2-(4,5-Dimethyloxazol-2-yl)aniline
Disclaimer: No specific Safety Data Sheet (SDS) for 2-(4,5-Dimethyloxazol-2-yl)aniline was found in the public domain. The following guide is synthesized from the safety profiles of structurally similar aniline derivatives and established laboratory safety principles.[1] It is imperative to treat 2-(4,5-Dimethyloxazol-2-yl)aniline as a hazardous substance and to conduct a thorough, site-specific risk assessment before any handling.
Understanding the Hazard: A Proactive Approach to Safety
As a substituted aniline, 2-(4,5-Dimethyloxazol-2-yl)aniline must be handled with the assumption that it shares hazards common to this class of compounds. Aniline derivatives are frequently characterized by high acute toxicity, potential carcinogenicity, and environmental hazards.[1][2][3] Based on data for similar chemicals, the primary hazards include:
-
Acute Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[2][3]
-
Organ Damage: May cause damage to organs, particularly the blood (methemoglobinemia), through prolonged or repeated exposure.[3][4]
-
Combustibility: The substance is likely a combustible liquid.[2][3][5]
-
Environmental Hazard: Toxic to aquatic life with long-lasting effects.[2][6]
This hazard profile demands a stringent safety protocol where Personal Protective Equipment (PPE) serves as the final, critical barrier between the researcher and chemical exposure.
The Hierarchy of Controls: PPE as the Last Line of Defense
Before detailing specific PPE, it is crucial to understand that PPE does not eliminate the hazard. It is the last element in the hierarchy of controls. The most effective safety strategies involve engineering and administrative controls to minimize exposure risk.
-
Engineering Controls: The most critical engineering control is the mandatory use of a certified chemical fume hood for all handling procedures.[1][7] This ensures that vapors or aerosols are contained and exhausted away from the operator.[4]
-
Administrative Controls: These include establishing Standard Operating Procedures (SOPs), providing comprehensive training on the specific hazards, and ensuring the laboratory is equipped with functional emergency equipment like eyewash stations and safety showers.[4]
Comprehensive PPE Protocol for 2-(4,5-Dimethyloxazol-2-yl)aniline
A head-to-toe PPE strategy is non-negotiable. The following table summarizes the required equipment, with detailed explanations below.
| PPE Category | Item | Specifications & Rationale |
| Respiratory Protection | Air-Purifying Respirator (APR) with appropriate cartridges | Minimum: A NIOSH-approved respirator with organic vapor/acid gas (OV/AG) cartridges combined with a P3 particulate filter is recommended when vapors or aerosols may be generated.[2] This addresses the acute inhalation toxicity (H331). |
| Eye & Face Protection | Chemical Safety Goggles & Face Shield | Standard safety glasses are insufficient. Indirectly vented chemical safety goggles that comply with OSHA 29 CFR 1910.133 or EN166 standards are required to protect against splashes.[8] A full-face shield must be worn over the goggles during procedures with a high splash risk. |
| Hand Protection | Chemical-Resistant Gloves | Minimum: Nitrile gloves. For prolonged contact or immersion, heavier-duty gloves such as neoprene or butyl rubber are recommended.[1] Double-gloving is a best practice. Always inspect gloves for degradation before use.[1] |
| Body Protection | Flame-Retardant Laboratory Coat & Chemical-Resistant Apron | A fully buttoned, flame-retardant lab coat provides a primary barrier against incidental contact.[1] A chemical-resistant apron should be worn over the lab coat during dispensing or transfer operations to protect against significant spills. |
| Foot Protection | Closed-Toed Shoes | Shoes must fully cover the feet and be made of a material that offers resistance to chemical penetration. |
Respiratory Protection: The Rationale
Given that analogous compounds are toxic if inhaled (H331), respiratory protection is mandatory.[2][3] Handling this substance outside of a fume hood is not recommended. If the potential for vapor or aerosol generation exists despite engineering controls, a respirator is required. A filter type A-(P3) is specified for similar compounds, which protects against organic gases and vapors as well as toxic particulates.[2]
Eye and Face Protection: Preventing Irreversible Damage
Aniline derivatives can cause serious eye damage.[3] Therefore, protection must go beyond standard safety glasses. Chemical safety goggles provide a seal around the eyes to guard against splashes, while a face shield offers a broader barrier for the entire face during higher-risk activities like transferring large volumes or working with heated material.
Hand Protection: The Primary Point of Contact
Dermal contact is a significant route of exposure for toxic aniline compounds (H311).[2][3] The selection of appropriate glove material is critical. While nitrile gloves are a common laboratory choice, they may offer limited resistance to certain organic solvents. It is crucial to consult glove manufacturer compatibility charts. For any extended work, double-gloving provides an additional layer of safety, and gloves must be changed immediately upon any sign of contamination.[1]
Operational Plan: A Step-by-Step Guide to Safe Handling
A structured workflow is essential for minimizing risk.
-
Preparation:
-
Risk Assessment: Before beginning, perform a risk assessment specific to the planned experiment.[1]
-
Fume Hood Verification: Ensure the chemical fume hood is operational and the airflow is adequate.[1]
-
Emergency Equipment: Confirm the location and functionality of the safety shower, eyewash station, and appropriate fire extinguisher (e.g., dry chemical, CO2).[4][9]
-
Spill Kit: Ensure a spill kit equipped with inert absorbent material (e.g., vermiculite, sand) is readily accessible.[9] Do not use combustible materials like sawdust.[9]
-
-
Handling:
-
Don PPE: Put on all required PPE before entering the designated work area.
-
Containment: Conduct all manipulations of the compound exclusively within the chemical fume hood.[2]
-
Dispensing: Use tools like a syringe or pipette for liquid transfers to minimize splash potential.
-
Heating: Do not use an open flame.[2] Use controlled heating sources such as a heating mantle or oil bath.
-
-
Post-Handling & Decontamination:
Caption: Workflow for Safe Handling of 2-(4,5-Dimethyloxazol-2-yl)aniline.
Disposal of Contaminated PPE and Chemical Waste
Proper disposal is a critical final step to ensure safety and environmental protection.
-
PPE Disposal: All disposable PPE, including gloves, lab coats, and bench paper, that is contaminated with 2-(4,5-Dimethyloxazol-2-yl)aniline must be treated as hazardous waste. It should be collected in a designated, sealed, and clearly labeled hazardous waste container.[10]
-
Chemical Waste: Do not dispose of this chemical down the drain.[2] All waste containing this substance must be collected in a compatible, sealed, and properly labeled hazardous waste container.[8][10] Disposal must be handled through a licensed environmental waste management company, in accordance with all local, state, and federal regulations.[8][10]
By adhering to this comprehensive guide, researchers can effectively mitigate the risks associated with handling 2-(4,5-Dimethyloxazol-2-yl)aniline, ensuring both personal safety and environmental responsibility.
References
- SAFETY D
- SAFETY D
- SAFETY DATA SHEET. (2025). Thermo Fisher Scientific.
- SAFETY D
- Hazardous Substance Fact Sheet. (Date not specified). New Jersey Department of Health.
- Safety D
- N, N- Dimethylaniline Safety Data Sheet.
- SAFETY D
- Safety D
- Safety Data Sheet: aniline.
- Personal protective equipment for handling N-(Hex-5-en-2-yl)aniline. (2025). Benchchem.
- Proper Disposal of 2-Methyl-4-(1,3-oxazol-2-yl)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. nj.gov [nj.gov]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. fishersci.com [fishersci.com]
- 9. docs.gato.txst.edu [docs.gato.txst.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
